molecular formula C97H146F3N29O25S B15619334 Acth (1-17) tfa

Acth (1-17) tfa

Cat. No.: B15619334
M. Wt: 2207.4 g/mol
InChI Key: CSPVMXKFKNHFNE-GXASIIOXSA-N
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Description

Acth (1-17) tfa is a useful research compound. Its molecular formula is C97H146F3N29O25S and its molecular weight is 2207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C97H146F3N29O25S

Molecular Weight

2207.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C95H145N29O23S.C2HF3O2/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55;3-2(4,5)1(6)7/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106);(H,6,7)/t60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-;/m0./s1

InChI Key

CSPVMXKFKNHFNE-GXASIIOXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the ACTH (1-17) TFA Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from proopiomelanocortin (POMC) that plays a central role in the stress response. The N-terminal fragment, ACTH (1-17), also demonstrates significant biological activity through its interaction with melanocortin receptors (MCRs). This technical guide provides a comprehensive overview of the ACTH (1-17) trifluoroacetate (B77799) (TFA) signaling pathway, including its binding characteristics, downstream signaling cascades, and detailed experimental protocols for its study.

Data Presentation: Quantitative Analysis of ACTH (1-17) Interaction with Melanocortin Receptors

The binding affinity and functional potency of ACTH (1-17) have been characterized at several melanocortin receptors. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of ACTH (1-17) for Human Melanocortin Receptors

ReceptorKi (nM)Cell LineRadioligandReference
MC1R0.23[1]HEK293[¹²⁵I]NDP-α-MSH[1]
MC3R14[1]HEK293[¹²⁵I]NDP-α-MSH[1]
MC4R419[1]HEK293[¹²⁵I]NDP-α-MSH[1]
MC5R4,240[1]HEK293[¹²⁵I]NDP-α-MSH[1]

Table 2: Functional Activity (EC50) of ACTH (1-17) at Human Melanocortin Receptors

ReceptorEC50 (nM)AssayCell LineReference
MC1R3.02[1]Adenylate Cyclase ActivityHEK293[1]
MC3RNot explicitly reported for ACTH (1-17)cAMP ProductionhMC3R-expressing cellsA study on a modified analog, NDNal(2')⁷-ACTH(1-17), reported an EC50 value, suggesting the native peptide is also active.[2]
MC4RNot explicitly reported for ACTH (1-17)cAMP ProductionhMC4R-expressing cellsA study on a modified analog, NDNal(2')⁷-ACTH(1-17), reported an EC50 value, suggesting the native peptide is also active.[2]
MC5RNot explicitly reported---

Core Signaling Pathways of ACTH (1-17)

ACTH (1-17) primarily exerts its effects by activating G-protein coupled receptors (GPCRs), predominantly the melanocortin receptors. The downstream signaling is complex and can be cell-type and receptor-specific.

The Canonical Gs-cAMP Signaling Pathway

The most well-characterized pathway for all melanocortin receptors activated by ACTH (1-17) is the Gs-protein coupled pathway.[3][4][5]

Gs_cAMP_Pathway ACTH_1_17 ACTH (1-17) TFA MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) ACTH_1_17->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Gene_Expression Target Gene Expression CRE->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Gq_Calcium_Pathway ACTH_1_17 This compound MCR Melanocortin Receptor (MC3R, MC4R, MC5R) ACTH_1_17->MCR Binds Gq Gq/11 Protein MCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis PLC DAG DAG PIP2->DAG Hydrolysis PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response Gi_ERK_Pathway ACTH_1_17 This compound MCR Melanocortin Receptor (MC3R, MC4R, MC5R) ACTH_1_17->MCR Binds Gi Gi/o Protein MCR->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibits BetaGamma βγ Subunits Gi->BetaGamma Releases PI3K PI3K BetaGamma->PI3K Ras Ras BetaGamma->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Culture cells expressing target MCR Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubate Incubate membranes with radioligand ([¹²⁵I]NDP-α-MSH) and varying concentrations of 'cold' ACTH (1-17) Membrane_Prep->Incubate Filtration Separate bound from free radioligand by rapid filtration Incubate->Filtration Counting Quantify bound radioactivity using a gamma counter Filtration->Counting IC50_Calc Determine IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

The Role of ACTH(1-17) in Melanocyte Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Adrenocorticotropic hormone (ACTH)(1-17) is a peptide derived from proopiomelanocortin (POMC), a precursor polypeptide that also gives rise to other biologically active peptides like α-melanocyte-stimulating hormone (α-MSH). While α-MSH is traditionally considered the primary physiological ligand for the melanocortin 1 receptor (MC1R) on melanocytes, emerging evidence indicates that ACTH(1-17), which is found in the skin at higher concentrations than α-MSH, is a potent agonist at this receptor and plays a significant role in regulating human melanocyte function and skin pigmentation.[1] This technical guide provides an in-depth analysis of the function of ACTH(1-17) in melanocytes, detailing its receptor binding affinity, downstream signaling pathways, and functional effects, supported by quantitative data and experimental protocols.

Receptor Binding and Affinity

ACTH(1-17) exerts its effects on melanocytes primarily through binding to the MC1R, a G-protein coupled receptor pivotal for melanogenesis.[1] Competitive binding assays have demonstrated that ACTH(1-17) has a high affinity for the human MC1R (hMC1R), comparable to, and in some contexts, more potent than α-MSH.[1][2]

Table 1: Comparative Binding Affinity of ACTH(1-17) and α-MSH for the Human MC1 Receptor (hMC1R)

LigandReceptorKi (nM)
ACTH(1-17)hMC1R0.21 ± 0.03
α-MSHhMC1R0.13 ± 0.005

Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data sourced from competitive binding assays in HEK 293 cells transfected with the hMC1R.[1][2]

Intracellular Signaling Pathways

Upon binding to the MC1R, ACTH(1-17) activates intracellular signaling cascades that orchestrate the melanogenic process. It is a more potent stimulator of both cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3) production than α-MSH.[1] This suggests that ACTH(1-17) can trigger multiple signaling arms to regulate melanocyte function.

The cAMP/PKA Pathway

The canonical signaling pathway initiated by MC1R activation is the adenylyl cyclase-cAMP cascade. Binding of ACTH(1-17) leads to the activation of Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and differentiation. MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to melanin (B1238610) synthesis.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH117 ACTH(1-17) MC1R MC1R ACTH117->MC1R Binds Gs Gs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB_cytoplasm p-CREB CREB->pCREB_cytoplasm pCREB_nucleus p-CREB pCREB_cytoplasm->pCREB_nucleus Translocates MITF_gene MITF Gene pCREB_nucleus->MITF_gene Induces Transcription MITF MITF MITF_gene->MITF Melanogenic_genes TYR, TYRP1, DCT Genes MITF->Melanogenic_genes Induces Transcription Melanogenic_enzymes Melanogenic Enzymes Melanogenic_genes->Melanogenic_enzymes Melanin Melanin Production Melanogenic_enzymes->Melanin Synthesizes

Caption: ACTH(1-17) cAMP/PKA signaling pathway in melanocytes.

The IP3/DAG Pathway

In addition to the cAMP pathway, ACTH(1-17) can also activate the phospholipase C (PLC) pathway.[3][4][5] This involves the activation of a Gq protein, which stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C-β (PKC-β). Activated PKC-β can then directly phosphorylate and activate tyrosinase, further enhancing melanogenesis.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH117 ACTH(1-17) MC1R MC1R ACTH117->MC1R Binds Gq Gq MC1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC-β DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Tyrosinase_inactive Tyrosinase (inactive) PKC->Tyrosinase_inactive Phosphorylates Tyrosinase_active Tyrosinase (active) Tyrosinase_inactive->Tyrosinase_active Melanin Melanin Production Tyrosinase_active->Melanin Catalyzes

Caption: ACTH(1-17) IP3/DAG signaling pathway in melanocytes.

Functional Effects on Melanocytes

Studies on cultured human melanocytes have confirmed that ACTH(1-17) is a potent stimulator of melanogenesis, tyrosinase activity, and melanocyte dendricity.[6][7]

Melanogenesis (Melanin Production)

ACTH(1-17) significantly increases the melanin content in cultured human melanocytes. Its effect is dose-dependent and has been shown to be more potent than α-MSH in stimulating melanogenesis.[1] One study found that at a concentration of 10⁻⁸ M, ACTH(1-17) produced an average increase in melanin content of 31.2% above control levels.[7] In contrast, α-MSH at the same concentration resulted in an average increase of 25.1%.[7]

Table 2: Effect of ACTH(1-17) and α-MSH on Melanin Content in Human Follicular Melanocytes

Treatment (10⁻⁸ M)Average Increase in Melanin Content (%)Range of Increase (%)
Control 0-
ACTH(1-17) 31.27.5 - 46.5
α-MSH 25.110.5 - 37.4

Data represents the percentage increase above unstimulated control levels after 72 hours of treatment.[7]

Tyrosinase Activity

ACTH(1-17) stimulates the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[8] The dose-response curve for ACTH-induced tyrosinase activity is characteristically biphasic, differing from the sigmoidal curves observed for α-MSH, suggesting a complex regulatory mechanism.[1][8]

Melanocyte Dendricity

In addition to its effects on pigmentation, ACTH(1-17) has been shown to increase the dendricity of cultured human melanocytes.[6][7] Dendrite formation is crucial for the transfer of melanin-containing melanosomes to surrounding keratinocytes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of ACTH(1-17) in melanocytes.

Human Melanocyte Cell Culture

This protocol describes the standard procedure for culturing primary human epidermal melanocytes (HEM).

  • Preparation:

    • Pre-warm Melanocyte Growth Medium (e.g., MGM-4 or Medium 254 with supplements) and Hanks' Balanced Salt Solution (HBSS) to 37°C.[9][10]

    • Ensure all work is performed in a sterile Class II Biological Safety Cabinet.[9]

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the cryovial of HEMs in a 37°C water bath until a small amount of ice remains.[9]

    • Wipe the vial with 70% ethanol.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.

    • Centrifuge at approximately 200-280 x g for 5-10 minutes.[10][11]

    • Aspirate the supernatant containing cryoprotectant (DMSO) and resuspend the cell pellet in fresh growth medium.[9]

  • Plating and Incubation:

    • Plate the cells in culture flasks or dishes at a recommended seeding density (e.g., 10,000 cells/cm²).[11]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]

    • Change the medium every 2-3 days.[9]

  • Subculturing (Passaging):

    • Subculture the cells when they reach 70-80% confluency.[9][12]

    • Wash the cell monolayer with HBSS.

    • Add a trypsin/EDTA solution and incubate at room temperature for 2-4 minutes until cells detach.[9]

    • Neutralize the trypsin with a trypsin inhibitor (e.g., soybean trypsin inhibitor) or medium containing serum.[11]

    • Collect, centrifuge, and re-plate the cells as described above.

Melanin Content Assay

This spectrophotometric assay quantifies the amount of melanin in cultured melanocytes.

  • Cell Lysis:

    • Harvest melanocytes by trypsinization and count the cells.

    • Create cell pellets by centrifuging a known number of cells (e.g., 1 x 10⁵ cells).[13]

    • Solubilize the cell pellets in 1N NaOH containing 10% DMSO.[13]

    • Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to dissolve the melanin granules.[13][14]

  • Standard Curve Preparation:

    • Prepare a standard curve using synthetic melanin (e.g., from Sigma-Aldrich) dissolved in the same NaOH/DMSO solution, covering a concentration range of 0-20 µg/ml.[13]

  • Spectrophotometry:

    • Centrifuge the lysates and standards to pellet any insoluble debris.[13]

    • Transfer the supernatants to a 96-well plate.

    • Measure the absorbance of the supernatants at a wavelength between 470-492 nm.[13][14]

  • Calculation:

    • Determine the melanin concentration in the samples by comparing their absorbance values to the standard curve.

    • Express the results as melanin content per cell (e.g., pg/cell) or normalize to the total protein content of the lysate.[13][14]

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of a substrate like L-DOPA.

  • Lysate Preparation:

    • Homogenize a known number of cells (e.g., 8 x 10⁶) or amount of tissue (50 mg) in ice-cold Tyrosinase Assay Buffer.[15][16]

    • Keep the lysate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]

    • Collect the supernatant, which contains the tyrosinase enzyme. Determine the protein concentration of the lysate.[15]

  • Assay Reaction:

    • Prepare a reaction mixture containing a tyrosinase substrate (e.g., L-DOPA or a specific colorimetric substrate) and an enhancer, as provided in commercial kits.[15][17]

    • Add the cell lysate (containing the enzyme) to wells of a 96-well plate. Include a positive control (purified tyrosinase) and background controls.[15]

    • Add the reaction mix to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation from L-DOPA, or 510 nm for specific kit chromophores) in kinetic mode.[15][16][17]

    • Record readings at regular intervals (e.g., every 30 seconds) for a specified duration.[15][16]

  • Calculation:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

    • Determine the specific activity of tyrosinase and express it in units per milligram of protein (U/mg).

G cluster_culture Cell Culture & Treatment cluster_harvest Harvest & Lysis cluster_assays Quantitative Assays cluster_analysis Data Analysis Culture Culture Human Melanocytes to 70-80% Confluency Treat Treat cells with ACTH(1-17) or Control Vehicle for 72h Culture->Treat Harvest Harvest Cells via Trypsinization Treat->Harvest Pellet Create Cell Pellets (for Melanin Assay) & Cell Lysates (for Tyrosinase Assay) Harvest->Pellet MelaninAssay Melanin Content Assay (NaOH/DMSO Lysis, Absorbance @ 490nm) Pellet->MelaninAssay TyrosinaseAssay Tyrosinase Activity Assay (L-DOPA Substrate, Absorbance @ 475nm) Pellet->TyrosinaseAssay Analyze Normalize data (per cell or per mg protein) and perform statistical analysis MelaninAssay->Analyze TyrosinaseAssay->Analyze

Caption: Experimental workflow for assessing ACTH(1-17) effects.

Conclusion

ACTH(1-17) is a highly potent and physiologically relevant regulator of human melanocyte function. It demonstrates a high binding affinity for the MC1R and is more effective than α-MSH at stimulating key downstream signaling molecules like cAMP and IP3.[1] This dual signaling capability translates into robust functional outcomes, including significant increases in melanin production and tyrosinase activity.[1][7][8] The presence of ACTH(1-17) in the skin, often at concentrations exceeding those of α-MSH, underscores its potential importance in the local regulation of pigmentation in response to environmental stimuli like UV radiation.[1] For researchers and professionals in drug development, understanding the distinct and potent actions of ACTH(1-17) opens new avenues for exploring novel therapeutic agents for pigmentary disorders and skin protection.

References

A Technical Guide to the Biological Role of the ACTH(1-17) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) prohormone. While the full-length ACTH(1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) to stimulate adrenal steroidogenesis, its fragments possess distinct biological activities. This technical guide provides an in-depth examination of the ACTH(1-17) fragment, a peptide generated by the cleavage of ACTH(1-39) by the prohormone convertase 2 (PC2) enzyme.[1][2][3][4] Unlike its parent molecule, ACTH(1-17) exhibits minimal activity at the MC2R but functions as a potent agonist at other melanocortin receptors, particularly the melanocortin-1 receptor (MC1R).[5][6][7][8] This document details its primary biological roles, receptor interaction profiles, signaling pathways, and the experimental methodologies used for its characterization, presenting a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Origin and Structure of ACTH(1-17)

The ACTH(1-17) peptide, with the sequence H-SYSMEHFRWGKPVGKKR-OH, is a naturally occurring fragment of ACTH(1-39).[9] In tissues expressing the prohormone convertase 2 (PC2), such as the intermediate lobe of the pituitary, hypothalamus, and skin, ACTH(1-39) is further processed.[2][3] PC2 cleaves ACTH(1-39) between Arg¹⁷ and Arg¹⁸, yielding two fragments: ACTH(1-17) and the corticotropin-like intermediate lobe peptide (CLIP), corresponding to ACTH(18-39).[1][2][3] This tissue-specific processing is crucial as it generates peptides with unique biological functions distinct from the full-length hormone.

POMC Pro-opiomelanocortin (POMC) ACTH39 ACTH(1-39) POMC->ACTH39  Prohormone Convertase 1 (PC1) ACTH17 ACTH(1-17) ACTH39->ACTH17  Prohormone Convertase 2 (PC2) CLIP CLIP (ACTH 18-39) ACTH39->CLIP  Prohormone Convertase 2 (PC2) PC1 PC1 PC2 PC2

Caption: Enzymatic processing of POMC to yield ACTH(1-17).

Core Biological Function: Melanocortin Receptor Interaction

The primary mechanism of action for ACTH(1-17) is its interaction with the family of G-protein coupled melanocortin receptors (MCRs). It is a potent agonist, particularly at the human MC1 receptor, where its affinity and potency are comparable to or even greater than that of α-melanocyte-stimulating hormone (α-MSH).[5][6][7] Its binding affinity progressively decreases for MC3R, MC4R, and MC5R.[5] Crucially, ACTH(1-17) lacks significant agonist activity at the MC2R, the classical receptor for ACTH(1-39) that mediates cortisol production.[10]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the quantitative data regarding the interaction of ACTH(1-17) with human melanocortin receptors.

Table 1: Melanocortin Receptor Binding Affinities of ACTH(1-17)

Receptor Binding Affinity (Ki, nM)
MC1R 0.21 - 0.23[5][6]
MC3R 14[5]
MC4R 419[5]
MC5R 4,240[5]

Data derived from competitive binding assays using HEK293 cells expressing human MCRs.

Table 2: Melanocortin Receptor Agonist Potency of ACTH(1-17)

Receptor Assay System Measured Effect Potency (EC50, nM)
MC1R HEK293 cells expressing hMC1R Adenylate Cyclase Activity 3.02[5]
MC2R Stably transfected HeLa cells cAMP Generation 49 (pM)[11]

Note: The high potency at MC2R reported in one study[11] is an outlier compared to other literature suggesting residues 17-24 are critical for MC2R activation.[10] This may reflect differences in experimental systems.

Signaling Pathways

Upon binding to MCRs (primarily MC1R, MC3R, MC4R, and MC5R), ACTH(1-17) activates the canonical Gs-protein signaling cascade. This pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and elicit a cellular response.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MCR MC1R (GPCR) G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ATP ATP ATP->cAMP Conversion CREB_P p-CREB Gene Target Gene Expression (e.g., Melanogenesis) CREB_P->Gene Response Cellular Response Gene->Response ACTH17 ACTH(1-17) ACTH17->MCR Binding

Caption: ACTH(1-17) signaling cascade via the MC1R-cAMP pathway.

Physiological Roles and In Vivo Effects

The biological activities of ACTH(1-17) are diverse, reflecting its interaction with multiple melanocortin receptors outside the adrenal gland.

  • Melanogenesis: As a potent MC1R agonist, ACTH(1-17) stimulates melanogenesis in melanocytes in a biphasic manner (EC50s = 0.0001 and 0.08 nM) and promotes their differentiation.[5] This role is central to skin and hair pigmentation.

  • Cardiovascular Regulation: In a rat model of hemorrhagic shock, intravenous administration of ACTH(1-17) (160 µg/kg) significantly increases mean arterial blood pressure, suggesting a role in cardiovascular homeostasis during stress.[5]

  • Growth Hormone (GH) Secretion: While in vivo infusions of ACTH(1-17) have been shown to stimulate GH secretion in humans, in vitro studies on rat pituitary cells showed no significant direct effect.[14] This indicates that the GH-releasing activity is likely mediated indirectly through the central nervous system (CNS).[14]

  • Immunomodulation: Like other melanocortins, ACTH fragments can exhibit anti-inflammatory and immunomodulatory properties.[15] Studies on orally administered ACTH in experimental autoimmune encephalomyelitis (EAE) models suggest it can decrease pro-inflammatory cytokines like IL-17, an effect mediated through melanocortin receptors in the gut-associated lymphoid tissue.[16]

  • Appetite Regulation: Endogenous ACTH in the hypothalamus, which can be processed into ACTH(1-17), is believed to act on melanocortin receptors (like MC4R) to reduce food intake, similar to α-MSH.[1]

Key Experimental Protocols

The characterization of ACTH(1-17) relies on standardized pharmacological assays.

Protocol: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of ACTH(1-17) for a specific melanocortin receptor.

  • Methodology:

    • Membrane Preparation: Homogenize cells stably expressing the target MCR (e.g., HEK293-hMC1R) in a cold buffer and prepare a crude membrane fraction by centrifugation.

    • Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a high-affinity radiolabeled melanocortin ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH).

    • Competition: Add increasing concentrations of unlabeled ACTH(1-17) to compete with the radioligand for binding to the receptor.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of ACTH(1-17) that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay
  • Objective: To measure the agonist potency (EC50) of ACTH(1-17) at a specific melanocortin receptor.

  • Methodology:

    • Cell Culture: Culture cells stably expressing the target MCR (e.g., HEK293 or OS3 cells) in appropriate media.[17]

    • Stimulation: Seed the cells in a multi-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of ACTH(1-17).

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

    • Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

    • Quantification: Measure cAMP levels in the cell lysates using a commercially available kit, such as an Enzyme Immunoassay (EIA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17]

    • Data Analysis: Plot the measured cAMP concentration against the logarithm of the ACTH(1-17) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

start Start culture Culture MCR-expressing cells (e.g., HEK293) start->culture plate Plate cells in multi-well format culture->plate stimulate Stimulate with varying concentrations of ACTH(1-17) plate->stimulate lyse Lyse cells to release cAMP stimulate->lyse measure Quantify cAMP using EIA or HTRF assay lyse->measure analyze Analyze data and plot dose-response curve measure->analyze end Determine EC50 analyze->end

Caption: Experimental workflow for a cAMP functional assay.

Conclusion and Future Directions

The ACTH(1-17) fragment is a biologically active peptide with a pharmacological profile distinct from its parent hormone, ACTH(1-39). Its primary role is as a potent agonist of melanocortin receptors, especially MC1R, mediating effects in melanogenesis, cardiovascular regulation, and immunomodulation. Its negligible activity at the MC2R clearly separates its function from adrenal steroidogenesis. For drug development professionals, ACTH(1-17) represents a valuable endogenous peptide that can serve as a template for designing selective MCR agonists. Future research should continue to explore its centrally mediated effects and further delineate its therapeutic potential in inflammatory conditions and neuroregenerative medicine. A clear understanding of its distinct biological role is critical for accurately interpreting physiological processes and for the development of targeted therapeutics that leverage the diverse functions of the melanocortin system.

References

Endogenous Production of ACTH(1-17): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the endogenous production, physiological significance, and analytical methodologies for Adrenocorticotropic Hormone (ACTH)(1-17). Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data in a structured format, details experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of this important peptide fragment.

Introduction to ACTH(1-17)

Adrenocorticotropic hormone (ACTH)(1-17) is a peptide fragment derived from the post-translational processing of pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is primarily known for its role in stimulating the adrenal cortex to produce cortisol, ACTH(1-17) exhibits distinct biological activities, primarily through its interaction with melanocortin receptors. Its endogenous production in tissues such as the skin, hypothalamus, and the pars intermedia of the pituitary gland suggests localized and specific physiological roles, including the regulation of melanogenesis and potential involvement in inflammatory and central nervous system processes.[1][2][3][4]

Endogenous Production of ACTH(1-17)

The synthesis of ACTH(1-17) is a multi-step process involving the enzymatic cleavage of the precursor protein, POMC.

The Pro-Opiomelanocortin (POMC) Precursor

POMC is a large precursor protein that gives rise to a variety of bioactive peptides through tissue-specific post-translational processing. In the anterior pituitary, POMC is primarily cleaved by prohormone convertase 1 (PC1/3) to produce ACTH(1-39), β-lipotropin, and other peptides.[3][4]

Tissue-Specific Processing to ACTH(1-17)

In specific tissues, including the hypothalamus, skin, and the pars intermedia of the pituitary, ACTH(1-39) undergoes further processing. The key enzyme responsible for the generation of ACTH(1-17) is prohormone convertase 2 (PC2) . PC2 cleaves ACTH(1-39) between Arg17 and Arg18, yielding ACTH(1-17) and a C-terminal fragment known as corticotropin-like intermediate lobe peptide (CLIP).[1][2][3][4]

The following diagram illustrates the tissue-specific processing of POMC to generate ACTH(1-17).

POMC_Processing cluster_pituitary Anterior Pituitary cluster_other_tissues Hypothalamus, Skin, Pars Intermedia POMC_pit Pro-Opiomelanocortin (POMC) proACTH Pro-ACTH POMC_pit->proACTH PC1/3 ACTH_39 ACTH(1-39) proACTH->ACTH_39 PC1/3 POMC_other Pro-Opiomelanocortin (POMC) proACTH_other Pro-ACTH POMC_other->proACTH_other PC1/3 ACTH_39_other ACTH(1-39) proACTH_other->ACTH_39_other PC1/3 ACTH_17 ACTH(1-17) ACTH_39_other->ACTH_17 PC2 CLIP CLIP (ACTH(18-39)) ACTH_39_other->CLIP PC2 alpha_MSH α-MSH ACTH_17->alpha_MSH Further Processing (CPE, PAM, N-AT)

Caption: POMC processing pathway to ACTH(1-17).

Physiological Roles and Signaling Pathways

ACTH(1-17) exerts its biological effects through binding to and activating specific melanocortin receptors (MCRs).

Melanocortin Receptor Binding and Activation

ACTH(1-17) is a potent agonist at the human melanocortin 1 receptor (MC1R), showing even greater potency than α-melanocyte-stimulating hormone (α-MSH) in stimulating melanogenesis in human melanocytes.[1][5] It also binds to other MCRs, albeit with lower affinity.

The following diagram illustrates the signaling pathway of ACTH(1-17) at the MC1 receptor, leading to melanogenesis.

ACTH1_17_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH_17 ACTH(1-17) MC1R MC1 Receptor ACTH_17->MC1R Binds G_protein G-protein (Gs) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF Transcription CREB->MITF Tyrosinase Tyrosinase Synthesis MITF->Tyrosinase Melanin (B1238610) Melanin Production Tyrosinase->Melanin

Caption: ACTH(1-17) signaling at the MC1 receptor.

Effects on Melanogenesis

In human melanocytes, ACTH(1-17) has been shown to be more potent than α-MSH in stimulating melanogenesis, the process of melanin production.[5] It also increases the dendricity of melanocytes.[1]

Other Potential Physiological Roles

Studies suggest that ACTH(1-17) may have roles in the central nervous system, including influencing food intake and potentially having inhibitory effects on corticotropin-releasing factor (CRF) release from the hypothalamus.[2][6] Further research is needed to fully elucidate these and other potential functions.

Quantitative Data

The following tables summarize the available quantitative data for ACTH(1-17).

Table 1: Melanocortin Receptor Binding Affinity (Ki)

PeptideMC1R (nM)
ACTH(1-17)0.21 ± 0.03
α-MSH0.13 ± 0.005

Data from competitive binding assays in HEK 293 cells transfected with the human MC1R.[5]

Table 2: Potency in Stimulating Second Messenger Production in hMC1R-transfected HEK 293 Cells

PeptideRelative Potency (cAMP Production)Relative Potency (IP3 Production)
ACTH(1-17)More potent than α-MSHMore potent than α-MSH

Qualitative comparison from the same study.[5]

Table 3: Presence of ACTH Peptides in Human Epidermis

PeptideMethod of Detection
ACTH(1-39)HPLC
ACTH(1-17)HPLC
ACTH(1-10)HPLC
Acetylated ACTH(1-10)HPLC
α-MSHHPLC
Desacetyl α-MSHHPLC

The amounts of immunoreactive ACTH were found to exceed those of α-MSH.[1]

Experimental Protocols

This section provides generalized protocols for the quantification of ACTH(1-17). It is crucial to note that specific assay kits and instrumentation will have their own detailed instructions that must be followed.

Sample Collection and Preparation

5.1.1. Plasma:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice.

  • Within one hour of collection, centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

5.1.2. Tissue (Skin, Hypothalamus):

  • Excise the tissue of interest and immediately freeze in liquid nitrogen.

  • Store at -80°C until extraction.

  • For extraction, pulverize the frozen tissue in a liquid nitrogen-cooled mortar and pestle.

  • Homogenize the powdered tissue in an appropriate extraction buffer (e.g., acid-ethanol or a buffer containing protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

  • Collect the supernatant containing the peptide extract. The extract may require further purification, such as solid-phase extraction (SPE), prior to analysis.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a generalized sandwich ELISA protocol.

  • Coating: Coat a 96-well microplate with a capture antibody specific for a region of ACTH(1-17). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add standards of known ACTH(1-17) concentrations and prepared samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on ACTH(1-17). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of ACTH(1-17) in the samples by interpolating their absorbance values from the standard curve.

The following diagram illustrates a typical ELISA workflow.

ELISA_Workflow start Start coat Coat plate with capture antibody start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_sample Add samples and standards wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_streptavidin_hrp Add Streptavidin-HRP wash4->add_streptavidin_hrp wash5 Wash add_streptavidin_hrp->wash5 add_tmb Add TMB substrate wash5->add_tmb stop_reaction Add stop solution add_tmb->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze data read_plate->analyze end End analyze->end

References

The Effect of ACTH(1-17) TFA on cAMP Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Adrenocorticotropic Hormone (1-17) Trifluoroacetate (B77799) (ACTH(1-17) TFA) on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document details the underlying signaling pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for researchers in the field.

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids. The biological activity of ACTH is mediated through its binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR). Upon binding, a conformational change in the receptor activates the associated Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP is a critical second messenger, initiating a downstream signaling cascade that results in steroidogenesis.

ACTH(1-17) is a peptide fragment of the full-length ACTH(1-39). The trifluoroacetate (TFA) salt is a common counter-ion used in the purification of synthetic peptides. Understanding the specific effects of ACTH(1-17) TFA on cAMP production is crucial for elucidating its biological activity and potential therapeutic applications.

Signaling Pathway of ACTH at the MC2R

The activation of the MC2R by ACTH initiates a well-characterized signaling cascade. The binding of ACTH to MC2R, a process that requires the presence of the MC2R accessory protein (MRAP), leads to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) by binding to its regulatory subunits, which then releases the catalytic subunits. The active catalytic subunits of PKA phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which ultimately leads to the transcription of genes involved in steroidogenesis.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH(1-17) TFA MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Induces gene transcription

Figure 1. Simplified signaling pathway of ACTH(1-17) TFA at the melanocortin-2 receptor (MC2R).

Quantitative Data on cAMP Levels

Several studies have investigated the potency of ACTH fragments in stimulating cAMP production. The following table summarizes key quantitative findings. It is important to note that experimental conditions, such as the cell type and assay method, can influence the observed potency.

PeptideCell Type/SystemAssay MethodPotency (EC50)Reference
ACTH(1-17) Xenopus laevis oocytes expressing rat ACTH receptorRadioimmunoassay5 x 10-7 M[1]
ACTH(1-24) Xenopus laevis oocytes expressing rat ACTH receptorRadioimmunoassay5 x 10-8 M[1]
Phe7-ACTH(1-17) HEK293 cells expressing human MC2RcAMP Assay1.2 nM[2]
[D-Nal(2')7]ACTH(1-17) HEK293 cells expressing human MC2RcAMP Assay11.2 nM[2]
ACTH(1-17) vs ACTH(1-24) Neonatal mouse Leydig cellsTestosterone Production (downstream of cAMP)~100-fold less potent than ACTH(1-24)O'Hare et al., 2006

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The data indicates that ACTH(1-17) is a potent agonist at the MC2R, capable of stimulating cAMP production. However, its potency appears to be lower than that of the longer fragment, ACTH(1-24)[1]. Modifications to the amino acid sequence of ACTH(1-17), such as the substitution at position 7, can significantly alter its potency in stimulating cAMP production[2].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

cAMP Measurement in Xenopus laevis Oocytes

This protocol is based on the methodology described by Moore et al. (1991)[1].

Objective: To measure the dose-response of ACTH fragments on cAMP production in Xenopus laevis oocytes expressing the rat ACTH receptor.

Materials:

  • Mature female Xenopus laevis

  • Collagenase

  • Modified Barth's saline (MBS)

  • Rat adrenal poly(A)+ RNA

  • ACTH(1-17) and ACTH(1-24) peptides

  • cAMP radioimmunoassay (RIA) kit

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

Procedure:

  • Oocyte Preparation: Oocytes are surgically removed from an anesthetized Xenopus laevis and treated with collagenase in MBS to defolliculate them. Stage V and VI oocytes are selected for injection.

  • mRNA Injection: Oocytes are microinjected with rat adrenal poly(A)+ RNA to express the ACTH receptor and incubated for 48-72 hours.

  • ACTH Stimulation: Oocytes are incubated in MBS containing a phosphodiesterase inhibitor and varying concentrations of ACTH(1-17) or ACTH(1-24) for a defined period (e.g., 60 minutes).

  • cAMP Extraction: The incubation is terminated, and oocytes are homogenized in an appropriate buffer to extract intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the oocyte extracts is quantified using a commercial cAMP radioimmunoassay (RIA) kit according to the manufacturer's instructions.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the ACTH fragment concentration to determine the EC50 value.

Oocyte_cAMP_Workflow Oocyte_Isolation Isolate Xenopus laevis Oocytes mRNA_Injection Microinject with rat adrenal mRNA Oocyte_Isolation->mRNA_Injection Incubation Incubate for 48-72 hours mRNA_Injection->Incubation ACTH_Stimulation Stimulate with ACTH(1-17) TFA Incubation->ACTH_Stimulation cAMP_Extraction Extract intracellular cAMP ACTH_Stimulation->cAMP_Extraction cAMP_RIA Quantify cAMP using RIA cAMP_Extraction->cAMP_RIA Data_Analysis Analyze Data (EC50 determination) cAMP_RIA->Data_Analysis

Figure 2. Experimental workflow for cAMP measurement in Xenopus oocytes.

cAMP Enzyme Immunoassay (EIA) in Cultured Cells

This protocol is a general guideline based on commercially available cAMP EIA kits and methodologies described in studies such as Chen et al.

Objective: To measure the dose-response of ACTH(1-17) TFA on cAMP production in a suitable cell line (e.g., HEK293 cells expressing MC2R or Y1 murine adrenal tumor cells).

Materials:

  • Cultured cells (e.g., HEK293-MC2R or Y1 cells)

  • Cell culture medium and supplements

  • ACTH(1-17) TFA

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP EIA kit

Procedure:

  • Cell Culture: Cells are seeded in multi-well plates and grown to a desired confluency.

  • Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for a short period (e.g., 20 minutes) to inhibit cAMP degradation.

  • ACTH Stimulation: Cells are treated with varying concentrations of ACTH(1-17) TFA for a specific duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation medium is removed, and a cell lysis buffer provided with the EIA kit is added to each well to release intracellular cAMP.

  • cAMP Measurement: The cAMP concentration in the cell lysates is determined using a competitive enzyme immunoassay (EIA) kit following the manufacturer's protocol. This typically involves the use of a cAMP-peroxidase conjugate and a substrate that produces a colorimetric signal.

  • Data Analysis: The absorbance is read using a microplate reader, and the cAMP concentration is calculated based on a standard curve. A dose-response curve is then plotted to determine the EC50 value.

Cell_cAMP_Workflow Cell_Seeding Seed cells in multi-well plates Pre_incubation Pre-incubate with phosphodiesterase inhibitor Cell_Seeding->Pre_incubation ACTH_Stimulation Stimulate with ACTH(1-17) TFA Pre_incubation->ACTH_Stimulation Cell_Lysis Lyse cells to release cAMP ACTH_Stimulation->Cell_Lysis cAMP_EIA Quantify cAMP using EIA Cell_Lysis->cAMP_EIA Data_Analysis Analyze Data (EC50 determination) cAMP_EIA->Data_Analysis

Figure 3. Experimental workflow for cAMP measurement in cultured cells using EIA.

Conclusion

ACTH(1-17) TFA is a potent agonist of the melanocortin-2 receptor, effectively stimulating the production of the second messenger cAMP. Quantitative studies demonstrate that while it is a robust activator of the ACTH signaling pathway, its potency may be lower than the longer ACTH(1-24) fragment. The specific cellular context and the presence of amino acid substitutions can significantly influence its efficacy. The experimental protocols provided in this guide offer a foundation for further investigation into the nuanced effects of ACTH(1-17) TFA on cAMP signaling and its downstream physiological consequences. This knowledge is essential for the development of novel therapeutics targeting the HPA axis and related pathways.

References

An In-depth Technical Guide to ACTH (1-17) TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17) trifluoroacetate (B77799) (TFA) is a synthetic peptide fragment of the endogenous ACTH hormone. In the field of neuroscience, it is gaining significant attention for its potent anti-inflammatory and neuroprotective properties, which are primarily mediated through its high affinity for the melanocortin 1 receptor (MC1R). This technical guide provides a comprehensive overview of ACTH (1-17) TFA, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for its use in preclinical models of neuroinflammation, and a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in neurological disorders.

Introduction to this compound

ACTH (1-17) is an N-terminal fragment of the full-length 39-amino-acid ACTH peptide.[1] The full-length hormone is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the release of corticosteroids from the adrenal glands.[1] However, shorter fragments of ACTH, such as ACTH (1-17), possess distinct biological activities that are independent of the HPA axis.

This compound is a potent agonist of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) expressed on various cell types, including immune cells like microglia in the central nervous system (CNS).[2][3] Its high affinity for MC1R is central to its therapeutic potential in neurological conditions characterized by inflammation.[2] The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility for research applications.

Mechanism of Action in Neuroscience

The primary mechanism of action of this compound in the CNS is through the activation of MC1R on resident immune cells, particularly microglia.[4] MC1R activation initiates a signaling cascade that ultimately leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[5] This modulation of the neuroinflammatory response is a key factor in its observed neuroprotective effects in preclinical models.

The binding of ACTH (1-17) to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of inflammatory genes.[7][8] By promoting an anti-inflammatory cellular phenotype, this compound can mitigate the neuronal damage associated with chronic neuroinflammation.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of ACTH (1-17)

ReceptorKi (nM)Cell Type/SystemReference
Human MC1R0.21 ± 0.03HEK293 cells[2]
Human MC1R0.23HEK293 cells[9]
Human MC3R14HEK293 cells[9]
Human MC4R419HEK293 cells[9]
Human MC5R4,240HEK293 cells[9]

Table 2: In Vitro Dose-Response Data for ACTH (1-17)

AssayEC50 (nM)Cell Type/SystemEffectReference
Adenylate Cyclase Activation3.02HEK293 cells expressing MC1RIncreased cAMP production[9]
Melanogenesis0.0001 and 0.08 (biphasic)MelanocytesInduction of melanogenesis[9]

Table 3: In Vivo Dose-Response Data for ACTH (1-17)

Animal ModelDoseRoute of AdministrationEffectReference
Rat model of hemorrhagic shock160 µg/kgIntravenous (i.v.)Increased mean arterial blood pressure[9]
CD2F1 mice0.02 I.U./kgInjectionTime-dependent stimulation or inhibition of DNA labeling in metaphyseal bone[10]
CD2F1 mice20 I.U./kgInjectionTime-dependent stimulation or inhibition of DNA labeling in metaphyseal bone[10]
Healthy human subjects100 µgIntramuscular (i.m.)Sustained cortisol secretion[11]

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination. The following protocol is a synthesized methodology for inducing EAE in mice and assessing the therapeutic effects of this compound.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Protocol:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 emulsified in CFA.

    • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0-5: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind limb and forelimb paralysis; 5 = moribund.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS.

    • Initiate treatment upon the onset of clinical signs (e.g., score of 1).

    • Administer this compound daily via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose (e.g., based on dose-response studies). A control group should receive vehicle (PBS) only.

  • Outcome Measures:

    • Continue daily clinical scoring to assess disease progression and severity.

    • At the end of the experiment, collect CNS tissue (spinal cord and brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Isolate immune cells from the CNS to analyze cytokine profiles (e.g., by flow cytometry or ELISA) to quantify the effects of treatment on the inflammatory response.

In Vitro Model: Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups to study the direct effects of this compound on microglial activation.[12][13]

Materials:

  • Neonatal mouse pups (P0-P2)

  • Dissection media (e.g., HBSS)

  • Trypsin (2.5%)

  • Trypsin inhibitor

  • DNase

  • Culture media (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)

  • Poly-D-lysine (PDL) coated culture flasks/plates

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

Protocol:

  • Microglia Isolation:

    • Isolate brains from neonatal pups and remove meninges.

    • Dissociate brain tissue enzymatically (with trypsin and DNase) and mechanically.

    • Plate the mixed glial cell suspension in PDL-coated flasks.

    • After 5-7 days, a confluent layer of astrocytes will form with microglia growing on top.

    • Isolate microglia by vigorously tapping the flasks and collecting the floating cells.

  • Microglia Culture and Treatment:

    • Plate the purified microglia in PDL-coated plates at a desired density (e.g., 50,000 cells/cm²).

    • Allow the cells to attach for at least 2 hours before replacing the medium with fresh culture medium.

    • The following day, pre-treat the microglia with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent such as LPS to induce an inflammatory response. A control group should be left unstimulated.

  • Outcome Measures:

    • After the stimulation period (e.g., 24 hours), collect the culture supernatant to measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or cytokine arrays.

    • Lyse the cells to extract RNA or protein for analysis of gene or protein expression of inflammatory markers (e.g., by qPCR or Western blot).

    • Assess changes in microglial morphology as an indicator of activation state.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathway of this compound and a general experimental workflow.

ACTH_Signaling_Pathway This compound Signaling Pathway in Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH This compound MC1R MC1R ACTH->MC1R G_protein Gαs MC1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates NFkB_I IκB PKA->NFkB_I phosphorylates CREB CREB PKA->CREB phosphorylates NFkB NF-κB NFkB_I->NFkB releases Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes inhibits translocation Gene_expression Anti-inflammatory Gene Expression CREB->Gene_expression promotes Experimental_Workflow General Experimental Workflow for In Vivo Studies cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., EAE in mice) Disease_Induction Induce Disease Pathology (e.g., MOG35-55 immunization) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Disease_Induction->Treatment_Groups Dosing Administer Treatment (Daily injections) Treatment_Groups->Dosing Clinical_Scoring Monitor Clinical Signs Dosing->Clinical_Scoring Tissue_Collection Collect CNS Tissue Clinical_Scoring->Tissue_Collection Analysis Histological and Immunological Analysis Tissue_Collection->Analysis

References

The Discovery and Scientific Chronicle of ACTH (1-17): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid peptide fragment of the full-length 39-amino acid ACTH, has emerged from the shadow of its precursor to become a subject of significant scientific interest. Initially considered an intermediate in the biosynthesis of α-melanocyte-stimulating hormone (α-MSH), ACTH (1-17) is now recognized as a potent bioactive peptide in its own right, with distinct signaling properties and physiological effects. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to ACTH (1-17), offering a comprehensive resource for researchers in endocrinology, dermatology, and drug development.

Discovery and Historical Perspective

The journey to understanding ACTH (1-17) is intrinsically linked to the broader history of research into the pro-opiomelanocortin (POMC) gene and its peptide products.

Early Milestones in ACTH Research:

  • 1933: The discovery of ACTH is credited to the collective work of Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson, who identified its function in the body[1].

  • 1950s-1960s: The primary structure of full-length ACTH (1-39) was elucidated, and the first synthetic, biologically active forms were created[1][2]. This era of peptide chemistry laid the groundwork for the synthesis and study of various ACTH fragments.

  • Late 1970s: The concept of a large precursor protein, pro-opiomelanocortin (POMC), from which ACTH and other related peptides are derived, was established[3][4].

The Emergence of ACTH (1-17):

The identification of ACTH (1-17) as a distinct peptide entity arose from studies on the enzymatic processing of ACTH. It was discovered that in tissues like the hypothalamus and the intermediate lobe of the pituitary, the enzyme prohormone convertase 2 (PC2) cleaves ACTH (1-39) into two smaller fragments: ACTH (1-17) and corticotropin-like intermediate peptide (CLIP; ACTH (18-39))[3][4]. This finding shifted the perception of ACTH (1-17) from a mere synthetic fragment to a naturally occurring peptide with potential physiological relevance. Subsequent research focused on characterizing its unique biological activities, particularly its potent interaction with the melanocortin 1 receptor (MC1R)[5].

Physicochemical Properties

  • Amino Acid Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg

  • Molecular Formula: C₉₅H₁₄₅N₂₉O₂₃S

  • Molecular Weight: Approximately 2093.4 g/mol [6]

Quantitative Bioactivity Data

ACTH (1-17) exhibits a distinct profile of activity at the five known melanocortin receptors (MC1R-MC5R). It is a particularly potent agonist at the MC1R, even more so than α-MSH in some functional assays. Its activity at the MC2R, the classical ACTH receptor, is significantly lower than that of full-length ACTH.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
ACTH (1-17) hMC1R 0.21 ± 0.03[5]-
hMC2R -5.5 ± 1.0[7]
hMC3R --
hMC4R --
hMC5R --
α-MSH hMC1R 0.13 ± 0.005[5]-
hMC2R No significant binding-
hMC3R --
hMC4R Binds with high affinity-
hMC5R Binds with high affinity-
ACTH (1-39) hMC1R --
hMC2R -3.2 ± 0.5[7]
hMC3R --
hMC4R Binds with high affinity-
hMC5R --

hMC1R, hMC2R, etc. refer to the human melanocortin receptors. Data is presented as mean ± standard error where available. A hyphen (-) indicates that specific data was not found in the reviewed literature.

Experimental Protocols

Peptide Synthesis and Purification

Synthetic ACTH (1-17) is typically produced by solid-phase peptide synthesis (SPPS), a well-established method for generating peptides of this length.

Methodology:

  • Resin and Amino Acid Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid) is chosen. Fmoc-protected amino acids are used as the building blocks.

  • Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:

    • Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of piperidine (B6355638) in a suitable solvent (e.g., 20% piperidine in DMF).

    • Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

    • Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the full 17-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT)).

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile (B52724) gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of ACTH (1-17) for the MC1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human MC1R.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.0) and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Binding buffer.

      • Unlabeled competitor peptide (ACTH (1-17) at various concentrations).

      • Radioligand (e.g., [¹²⁵I]-NDP-α-MSH at a final concentration close to its Kd).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation[1][8].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM NDP-α-MSH).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency of ACTH (1-17) in stimulating cyclic AMP (cAMP) production, a key second messenger in melanocortin receptor signaling. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the MC1R into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add ACTH (1-17) at various concentrations to the wells.

    • Incubate the plate at room temperature for 30-60 minutes[9][10][11].

    • Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

    • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium[9][10][11].

  • Detection and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced by the cells.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Determine the EC₅₀ value by plotting the cAMP concentration against the log of the ACTH (1-17) concentration and fitting the data to a sigmoidal dose-response curve.

Steroidogenesis Assay

This protocol describes an in vitro assay using the H295R human adrenocortical carcinoma cell line to assess the steroidogenic activity of ACTH (1-17).

Methodology:

  • Cell Culture:

    • Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in a 24-well plate until they reach approximately 80% confluency.

    • Prior to the experiment, replace the growth medium with a serum-free medium and incubate overnight.

  • Stimulation:

    • Treat the cells with various concentrations of ACTH (1-17) or other test compounds (e.g., full-length ACTH as a positive control).

    • Incubate for 24-48 hours[3][12][13].

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE) for cleaner samples[12][13][14].

  • Quantification of Steroids by LC-MS/MS:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the steroids (e.g., cortisol, corticosterone) on a reverse-phase column (e.g., C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the target steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each steroid and an internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the target steroids.

    • Quantify the concentration of steroids in the cell culture samples by comparing their peak areas to the calibration curve.

    • Normalize the steroid production to the total protein content of the cells in each well.

Signaling Pathways

ACTH (1-17) primarily exerts its effects through the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). The binding of ACTH (1-17) to MC1R initiates a cascade of intracellular signaling events.

The Canonical Gs-cAMP Pathway

The primary and best-characterized signaling pathway for MC1R is the Gs-adenylyl cyclase-cAMP pathway.

Gs_cAMP_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R Binds G_protein Gs Protein (α, β, γ subunits) MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Melanogenesis, Anti-inflammatory effects) CREB->Cellular_Response Regulates Gene Transcription

Canonical Gs-cAMP signaling pathway of ACTH (1-17) at the MC1R.

Upon binding of ACTH (1-17), MC1R activates the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, the cellular response[15][16][17].

The Gq/11-PLC-IP3/DAG Pathway

In addition to the canonical Gs pathway, evidence suggests that ACTH (1-17) can also activate the Gq/11-phospholipase C (PLC) pathway.

Gq_PLC_Pathway ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R Binds G_protein Gq/11 Protein MC1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C-β (PKC-β) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Tyrosinase phosphorylation) PKC->Cellular_Response Phosphorylates Substrates

Gq/11-PLC-IP3/DAG signaling pathway of ACTH (1-17) at the MC1R.

This pathway involves the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺ levels, activates Protein Kinase C-β (PKC-β), which then phosphorylates downstream targets, such as tyrosinase in melanocytes, contributing to melanogenesis[9].

The p38 MAPK Pathway

ACTH has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.

p38_MAPK_Pathway ACTH_1_17 ACTH (1-17) MC_Receptor Melanocortin Receptor ACTH_1_17->MC_Receptor Binds Upstream_Kinases Upstream Kinase Cascade (e.g., MKK3/6) MC_Receptor->Upstream_Kinases Activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates and Activates Downstream_Effectors Downstream Effectors (e.g., Transcription factors, other kinases) p38_MAPK->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response Mediate

p38 MAPK signaling pathway activated by ACTH (1-17).

The precise mechanism linking MC1R activation by ACTH (1-17) to the p38 MAPK cascade is still under investigation but is thought to be initiated by upstream kinase cascades, such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, thereby regulating cellular processes like inflammation and apoptosis[18][19][20][21][22][23].

Conclusion

ACTH (1-17) has evolved from being considered a simple intermediate in POMC processing to a recognized bioactive peptide with a distinct pharmacological profile. Its high potency at the MC1R and its ability to activate multiple signaling pathways underscore its potential importance in skin physiology, inflammation, and other biological processes. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and physiological roles of this intriguing peptide. As our understanding of the melanocortin system continues to expand, so too will the significance of ACTH (1-17) in both basic and applied science.

References

Methodological & Application

Application Notes and Protocols for ACTH (1-17) TFA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (1-17), a peptide fragment of the full-length ACTH, is a potent agonist of the human melanocortin 1 receptor (MC1R). It is produced by the cleavage of pro-opiomelanocortin (POMC) and is more abundant in the skin than α-melanocyte-stimulating hormone (α-MSH), another key POMC-derived peptide. Research has shown that ACTH (1-17) is more potent than α-MSH in stimulating melanogenesis in human melanocytes.[1] In addition to its role in pigmentation, ACTH (1-17) has been investigated for its effects on hormone secretion and cell proliferation. These application notes provide detailed protocols for in vitro assays to characterize the activity of ACTH (1-17) trifluoroacetate (B77799) (TFA).

Data Presentation

The following tables summarize the in vitro activity of ACTH (1-17) from various studies.

ParameterReceptorCell TypeValueReference
KiHuman MC1RHEK 293 cells0.21 ± 0.03 nM[1]
EC50Human MC2RHEK cells5.5 ± 1.0 nM[2]
ED50Not specifiedFetal and neonatal mouse testicular cells0.5 nM (5 x 10⁻¹⁰ M)[3]

Table 1: Receptor Binding and Potency of ACTH (1-17)

AssayCell TypeObservationConcentrationReference
Growth Hormone SecretionPrimary rat anterior pituitary cellsSlight, not significant increaseMicromolar concentrations[4]
Testosterone (B1683101) ProductionFetal and neonatal mouse testicular cells>10-fold stimulation2 x 10⁻¹¹ M (lowest effective dose)[3]

Table 2: Functional Effects of ACTH (1-17) in vitro

Signaling Pathway

ACTH (1-17) primarily exerts its effects through the activation of the MC1R, a G protein-coupled receptor (GPCR). The binding of ACTH (1-17) to MC1R initiates a downstream signaling cascade mediated by the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for various physiological responses, including melanogenesis.

ACTH_1_17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-17) MC1R MC1R ACTH->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Melanogenesis) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of ACTH (1-17) via the MC1R.

Experimental Workflow

The general workflow for an in vitro assay with ACTH (1-17) TFA involves several key steps, from cell culture to data analysis. The specific details will vary depending on the chosen assay (e.g., cAMP measurement or hormone secretion ELISA).

experimental_workflow start Start: Cell Culture (e.g., HEK293-hMC1R) prepare_peptide Prepare this compound Stock and Working Solutions start->prepare_peptide seed_cells Seed Cells into 96-well Plate prepare_peptide->seed_cells treat_cells Treat Cells with ACTH (1-17) Dilutions seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate assay Perform Assay (e.g., cAMP Assay or ELISA) incubate->assay read_plate Read Plate (e.g., Luminescence, Absorbance) assay->read_plate analyze_data Data Analysis (Dose-Response Curve, EC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro assays.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for MC1R Activation

This protocol describes the measurement of intracellular cAMP levels in response to ACTH (1-17) stimulation in a cell line overexpressing the human MC1R (e.g., HEK293-hMC1R).

Materials:

  • HEK293 cells stably expressing human MC1R

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White opaque 96-well microplates

  • Multichannel pipette

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Cell Culture: Culture HEK293-hMC1R cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into a white opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Preparation of this compound:

    • Prepare a 1 mM stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of assay buffer to each well.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (assay buffer only).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.

    • Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the ACTH (1-17) concentration to generate a dose-response curve.

    • Determine the EC₅₀ value using a non-linear regression analysis (sigmoidal dose-response).

Protocol 2: Hormone Secretion ELISA

This protocol outlines the measurement of a secreted hormone (e.g., testosterone or growth hormone) from cultured cells in response to ACTH (1-17) stimulation.

Materials:

  • Appropriate cell line or primary cells (e.g., neonatal mouse testicular cells for testosterone, primary rat anterior pituitary cells for growth hormone)

  • Culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • ELISA kit specific for the hormone of interest

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cells under appropriate conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize (typically 24-48 hours).

  • Preparation of this compound:

    • Prepare a stock solution and serial dilutions of this compound in the appropriate culture medium.

  • Cell Treatment:

    • Remove the existing culture medium from the wells.

    • Add 200 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (medium only).

    • Incubate the plate for a predetermined period (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for the hormone of interest according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubation steps with detection antibodies and enzyme conjugates.

      • Washing steps to remove unbound reagents.

      • Addition of a substrate solution to generate a colorimetric signal.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the recommended wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the hormone in each sample by interpolating from the standard curve.

    • Plot the hormone concentration against the ACTH (1-17) concentration to assess the dose-response relationship.

References

Application Notes and Protocols for ACTH (1-17) TFA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (1-17) trifluoroacetate (B77799) salt (ACTH (1-17) TFA) is a synthetic peptide fragment of the full-length ACTH. It is characterized as a potent and selective agonist of the Melanocortin 1 Receptor (MC1R), a key regulator of inflammation and cellular protection. This document provides detailed application notes and experimental protocols for the use of this compound in various animal models, based on its known biological activities and findings from analogous studies with other selective MC1R agonists.

Mechanism of Action: MC1R Signaling

This compound exerts its biological effects primarily through the activation of the MC1R, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that has significant anti-inflammatory and cytoprotective consequences.

MC1R Signaling Pathway

MC1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC1R MC1R This compound->MC1R Binds G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP PKA PKA CREB CREB PKA->CREB Phosphorylates IKK IKK IkB IκB NFkB NF-κB Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) (Inhibited) NFkB->Pro_inflammatory_genes Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_genes Promotes

Caption: MC1R Anti-Inflammatory Signaling Pathway.

Quantitative Data from Animal Model Studies

Due to the limited number of published studies with extensive quantitative data specifically for this compound, this section includes data from studies on ACTH (1-17) itself and analogous selective MC1R agonists to provide a comprehensive overview of the potential effects.

Table 1: Effects of ACTH (1-17) on DNA Synthesis in Mice
Animal ModelTreatmentDoseTime PointOrganEffect on [3H]TdR Incorporation into DNAReference
CD2F1 MiceACTH (1-17)20 IU/kg4 hours post-administrationTongue, Esophagus, StomachUp to 60% decrease[1][2]
CD2F1 MiceACTH (1-17)High Dose24 hours post-administrationMetaphyseal BoneSustained stimulation[3]
CD2F1 MiceACTH (1-17)High Dose24 hours post-administrationMetaphyseal BoneSustained inhibition (time-dependent)[3]
Table 2: Effects of Selective MC1R Agonists in Inflammatory Animal Models (Analogous Data)
Animal ModelCompoundDisease ModelDosageRouteKey FindingsReference
BALB/c MiceBMS-470539LPS-induced lung inflammation15 µmol/kgSubcutaneous45% reduction in leukocyte infiltration[4]
BALB/c MiceBMS-470539Delayed-type hypersensitivity15 µmol/kgSubcutaneous59% reduction in paw swelling[4]
Wistar RatsPL-8177DSS-induced colitis50 µ g/animal Oral53% reduction in colon weight gain[5]
Wistar RatsPL-8177DSS-induced colitis50 µ g/animal OralSignificant improvement in stool consistency[5]
Table 3: Effects of ACTH Fragments in a Hemorrhagic Shock Rat Model
Animal ModelTreatmentDoseOutcomeResultReference
Wistar RatsACTH (1-24)160 µg/kgSurvival Time44 ± 18 hours (vs. <30 min for saline)[6][7]
Wistar RatsACTH (1-24) + Blood Reinfusion160 µg/kgLong-term Survival4 out of 6 rats alive at 15 days[7]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for this compound in your specific animal model.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Mouse Model of DSS-Induced Colitis (Analogous Protocol)

This protocol is adapted from studies using the selective MC1R agonist PL-8177 and can be used to assess the anti-inflammatory potential of this compound.[5][8]

1. Animals:

  • Species: Male Wistar rats or C57BL/6 mice.

  • Age: 8-10 weeks.

  • Housing: Standard conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

2. Induction of Colitis:

  • Administer 3-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.

3. Treatment Administration:

  • Test Article: this compound dissolved in sterile saline.

  • Dosage (suggested starting range): 10-100 µ g/animal , administered orally once or twice daily.

  • Control Groups: Vehicle (saline) and a positive control (e.g., mesalazine, 300 mg/kg, oral).

  • Administration: Begin treatment concurrently with DSS administration or therapeutically after the onset of clinical signs.

4. Outcome Measures:

  • Daily Monitoring: Body weight, stool consistency, and presence of fecal occult blood.

  • Disease Activity Index (DAI): A composite score based on the above parameters.

  • Post-Mortem Analysis (at study endpoint):

    • Measure colon length and weight.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and immune cell infiltration.

    • Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in colon tissue homogenates using ELISA or qPCR.

Experimental Workflow for Colitis Model

// Nodes start [label="Start: Acclimatize Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; induction [label="Induce Colitis (DSS in drinking water)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer this compound or Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Daily Monitoring (Weight, Stool, Blood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint: Euthanasia and Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Histology, MPO Assay, Cytokine Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; results [label="Data Analysis and Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> induction; induction -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> results; }

Caption: Workflow for DSS-Induced Colitis Study.

Protocol 2: Evaluation of Neuroprotective Effects in a Rat Model of Hemorrhagic Shock

This protocol is based on studies using ACTH fragments in rat models of hemorrhagic shock.[6][7][9]

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g.

  • Anesthesia: Isoflurane or other suitable anesthetic.

2. Surgical Preparation:

  • Cannulate the femoral artery for blood pressure monitoring and blood withdrawal.

  • Cannulate the femoral vein for drug administration and fluid resuscitation.

3. Induction of Hemorrhagic Shock:

  • Withdraw blood from the femoral artery to reduce and maintain the mean arterial pressure (MAP) at a target of 30-40 mmHg for a specified duration (e.g., 60 minutes).

4. Treatment Administration:

  • Test Article: this compound dissolved in sterile saline.

  • Dosage (suggested starting dose): 160 µg/kg.

  • Control Groups: Vehicle (saline).

  • Administration: Intravenous bolus injection at a specific time point after the induction of shock.

5. Outcome Measures:

  • Physiological Monitoring: Continuously monitor MAP, heart rate, and respiratory rate.

  • Survival: Record survival time and long-term survival rates.

  • Neurological Assessment (for survivors): Perform behavioral tests (e.g., neurological deficit score, motor function tests) at various time points post-resuscitation.

  • Biochemical Analysis: Measure markers of organ damage (e.g., AST, ALT, creatinine) and inflammation (e.g., cytokines) in blood samples.

  • Histological Analysis: At the end of the experiment, collect brain tissue to assess neuronal damage (e.g., Nissl staining, Fluoro-Jade staining) and neuroinflammation (e.g., Iba1 staining for microglia activation).

Protocol 3: Assessment of Effects on DNA Synthesis in Murine Tissues

This protocol is based on studies investigating the effects of ACTH (1-17) on DNA synthesis.[2][3]

1. Animals:

  • Species: CD2F1 mice or other suitable strain.

  • Housing: Standardized to a 12-hour light/dark cycle.

2. Treatment Administration:

  • Test Article: this compound dissolved in sterile saline.

  • Dosage: 20 IU/kg or other appropriate dose.

  • Control Groups: Vehicle (saline).

  • Administration: Subcutaneous or intraperitoneal injection at specific time points within the circadian cycle.

3. Measurement of DNA Synthesis:

  • At various time points after treatment (e.g., 2, 4, 8, 12, 24 hours), administer a pulse of [3H]thymidine ([3H]TdR) via intraperitoneal injection.

  • 30-60 minutes after [3H]TdR administration, euthanize the mice and collect tissues of interest (e.g., bone, gastrointestinal tract).

  • Process the tissues to isolate DNA and measure the incorporation of [3H]TdR using liquid scintillation counting.

4. Data Analysis:

  • Express the results as disintegrations per minute (DPM) per microgram of DNA.

  • Analyze the data to determine the effect of this compound on DNA synthesis at different time points and in different tissues.

Conclusion

This compound, as a potent MC1R agonist, holds significant therapeutic potential in a range of conditions characterized by inflammation and tissue injury. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further elucidate the pharmacological properties and therapeutic efficacy of this promising peptide. Due to the limited availability of direct studies, it is recommended that researchers leverage the analogous protocols and adapt them to their specific research questions, with careful dose-response optimization.

References

Application Note: Mass Spectrometry Analysis of Adrenocorticotropic Hormone Fragment (1-17) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adrenocorticotropic hormone (ACTH) fragment (1-17) is a peptide segment of the full ACTH hormone. As an adrenocorticotropin analogue, it acts as a potent agonist for the human melanocortin 1 (MC1) receptor.[1] Trifluoroacetic acid (TFA) is frequently used as a counter-ion during peptide synthesis and purification, and its presence is relevant for analytical method development. Mass spectrometry is a critical tool for the characterization and quantification of ACTH (1-17), providing essential data on identity, purity, and concentration in various samples. This document outlines detailed protocols for the analysis of ACTH (1-17) TFA using both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The analysis of ACTH (1-17) by mass spectrometry relies on accurate mass measurements of its precursor and fragment ions.

Table 1: Physicochemical Properties and Expected Precursor Ions of ACTH (1-17)

ParameterValueSource
Sequence Sys-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-ProN/A
Average Mass 2094.46 Da[2]
Monoisotopic Mass 2093.0867 Da[2]
[M+H]¹⁺ (m/z) 2094.09Calculated
[M+2H]²⁺ (m/z) 1047.55[3]
[M+3H]³⁺ (m/z) 698.70[3]
[M+4H]⁴⁺ (m/z) 524.03[3]
[M+5H]⁵⁺ (m/z) 419.42[3]

Experimental Protocols

Protocol 1: Qualitative Analysis by MALDI-TOF Mass Spectrometry

This protocol is suitable for rapid identity confirmation and purity assessment of synthesized or purchased this compound.

Objective: To verify the molecular weight of ACTH (1-17).

Materials and Reagents:

  • This compound peptide standard

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix[2][4][5]

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), MS grade

  • Ultrapure water

  • Peptide calibration standards covering a mass range of 900-4000 Da[2][4][6]

  • MALDI target plate (e.g., ground steel or AnchorChip)[5]

Procedure:

  • Preparation of ACTH (1-17) Stock Solution:

    • Dissolve this compound in 0.1% TFA in water to a final concentration of 1 mg/mL.

    • Further dilute to 10 pmol/µL with the same solvent.

  • Preparation of CHCA Matrix Solution:

    • Prepare a saturated solution of CHCA in 50% ACN / 0.1% TFA in water.[4]

    • Vortex the solution for 1 minute and centrifuge briefly to pellet any undissolved matrix.[2] Use the supernatant for spotting.[2]

  • Sample Spotting (Dried-Droplet Method):

    • On the MALDI target plate, spot 0.5 µL of the CHCA matrix solution.

    • Immediately add 0.5 µL of the diluted ACTH (1-17) solution to the matrix droplet and mix gently with the pipette tip.

    • Allow the spot to air-dry completely under ambient conditions.[2][5]

  • Mass Spectrometer Calibration:

    • Prepare and spot a peptide calibration standard mixture using the same procedure.[4]

    • Acquire a spectrum of the calibrant and perform an external calibration according to the instrument manufacturer's instructions.

  • Data Acquisition:

    • Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 800-4000.[4][5]

    • Use a nitrogen laser (337 nm) and adjust laser power to achieve optimal signal-to-noise without significant fragmentation.[5]

    • Average 100-200 laser shots per spectrum to obtain a representative signal.

Data Interpretation: A successful analysis will show a primary peak corresponding to the singly protonated molecule [M+H]¹⁺ at approximately m/z 2094.1. The presence of multiply charged ions (e.g., [M+2H]²⁺ at m/z 1047.5) may also be observed. The isotopic pattern should match the theoretical distribution for the peptide's elemental composition.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is designed for the accurate quantification of ACTH (1-17) in biological or formulation samples. It utilizes a stable isotope-labeled internal standard (if available) for maximum accuracy.

Objective: To quantify ACTH (1-17) using Multiple Reaction Monitoring (MRM).

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS): Stable isotope-labeled ACTH (1-17) or a structurally similar peptide (e.g., ACTH (1-13))[7]

  • Formic acid (FA), MS grade

  • Acetonitrile (ACN) and Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for complex sample cleanup[3]

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of ACTH (1-17) at 1 mg/mL in water.

    • Create a calibration curve by serially diluting the stock solution in an appropriate matrix (e.g., 0.1% FA in water, or surrogate matrix) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Spike a fixed concentration of the Internal Standard into all calibration standards and unknown samples.

    • For complex matrices (e.g., plasma, urine), perform a sample cleanup using C18 SPE cartridges to remove salts and interfering substances.[3][8]

  • Liquid Chromatography Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 60% B over 10 minutes, wash at 95% B, and re-equilibrate at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry Method:

    • Ion Source: Electrospray Ionization (ESI), positive mode.[7]

    • Precursor Ion Selection: Select a prominent precursor ion from Table 1 for fragmentation (e.g., the [M+3H]³⁺ ion at m/z 698.7). This often provides better sensitivity and specificity than higher m/z ions.

    • Fragmentation: Use Collision-Induced Dissociation (CID). Optimize collision energy to produce at least two stable, intense fragment ions (e.g., specific b- and y-type ions).[3][9]

    • MRM Transitions: Monitor the transitions from the selected precursor ion to the optimized fragment ions for both the analyte and the internal standard.

Table 2: Example MRM Transitions for ACTH (1-17) Quantification

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Role
ACTH (1-17)698.7 ([M+3H]³⁺)User-determined y-ionQuantifier
ACTH (1-17)698.7 ([M+3H]³⁺)User-determined b-ionQualifier
Internal StandardTo be determinedTo be determinedReference
Note: Specific fragment ions must be determined empirically by infusing the standard into the mass spectrometer and performing a product ion scan.

Data Analysis: Construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Apply a linear regression to the curve. Determine the concentration of ACTH (1-17) in unknown samples by interpolating their area ratios from the calibration curve.

Visualizations

Mass_Spectrometry_Workflow_for_ACTH_1-17 cluster_prep Sample Preparation cluster_maldi MALDI-TOF MS (Qualitative) cluster_lcms LC-MS/MS (Quantitative) Sample This compound Sample Dissolve Dissolution (0.1% TFA in H2O/ACN) Sample->Dissolve Cleanup Optional Cleanup (e.g., SPE for LC-MS) Dissolve->Cleanup Matrix Mix with CHCA Matrix Cleanup->Matrix LC LC Separation (C18 Column) Cleanup->LC Spot Spot on Target & Dry Matrix->Spot MALDI_MS MALDI-TOF Analysis Spot->MALDI_MS MALDI_Data Identity & Purity Check (Mass Match) MALDI_MS->MALDI_Data ESI Electrospray Ionization (ESI) LC->ESI MS1 Precursor Selection (Q1) ESI->MS1 CID Fragmentation (CID in Q2) MS1->CID MS2 Fragment Detection (Q3) CID->MS2 LCMS_Data Quantification (MRM Peak Area) MS2->LCMS_Data

Caption: General experimental workflow for the mass spectrometry analysis of ACTH (1-17).

ACTH_Signaling_Pathway ACTH ACTH (1-17) MC1R Melanocortin 1 Receptor (MC1R) ACTH->MC1R Binds G_Protein G-Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response (e.g., Melanin Synthesis) cAMP->Response Mediates

Caption: Simplified signaling pathway of ACTH (1-17) via the MC1 receptor.

References

Application Notes and Protocols for the Experimental Use of ACTH (1-17) TFA in Bone DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from proopiomelanocortin (POMC), is traditionally known for its role in regulating cortisol production. However, emerging evidence suggests that ACTH and its fragments have direct effects on bone metabolism, independent of glucocorticoid action.[1] The synthetic fragment ACTH (1-17) TFA has been identified as a potent agonist for the melanocortin 1 receptor (MC1R) and has been shown to influence DNA synthesis in bone.[2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on bone DNA synthesis, aimed at researchers in bone biology and professionals in drug development.

Osteoblasts, the bone-forming cells, express melanocortin receptors, including the ACTH receptor (MC2R).[3][4] Activation of these receptors can stimulate osteoblast proliferation and differentiation, highlighting the potential of ACTH fragments as therapeutic agents for bone regeneration.[4] The following sections detail the mechanisms of action, experimental procedures, and data interpretation related to the use of this compound in studying bone DNA synthesis.

Mechanism of Action

ACTH and its fragments exert their effects on bone cells by binding to melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[5][6] Specifically, ACTH is the unique ligand for MC2R, while it can also bind to other MCRs like MC1R with varying affinities.[5][7] The binding of ACTH to its receptors on osteoblasts initiates intracellular signaling cascades that can lead to cellular proliferation and differentiation.

The MC2R, when activated by ACTH, couples to Gαs proteins, leading to the activation of adenylyl cyclase.[8][9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[8] PKA, in turn, can phosphorylate various downstream targets, including transcription factors that regulate the expression of genes involved in cell cycle progression and osteoblast function.[8] Additionally, ACTH-mediated signaling in bone marrow stromal cells has been shown to induce transient increases in intracellular calcium ([Ca2+]i), suggesting the involvement of other signaling pathways, potentially via Gαq activation of phospholipase C.[5]

The signaling pathway for this compound in bone cells is believed to be primarily mediated through MC1R and potentially MC2R. The activation of these receptors on osteoblasts can trigger downstream signaling events that ultimately influence DNA synthesis and cell proliferation.

Data Presentation

The following tables summarize the quantitative data on the effects of ACTH and its fragments on bone cell proliferation and DNA synthesis, compiled from existing literature.

Table 1: In Vitro Effects of ACTH on Osteoblast Proliferation

Cell TypeACTH FragmentConcentrationEffect on ProliferationReference
Rat Bone Marrow Stromal CellsACTH10⁻⁸ M5.65% increase[5]
Rat Bone Marrow Stromal CellsACTH10⁻⁷ M11.35% increase[5]
Rat Bone Marrow Stromal CellsACTH10⁻⁶ M15.4% increase[5]
Human Primary OsteoblastsACTH10⁻⁹ MPromotes proliferation[3]
Human Osteosarcoma Cell Line (SaOs2)ACTH10 nMIncreases Collagen I mRNA[4]
Human OsteoblastsACTH₁₋₂₄10⁻⁹ M - 10⁻¹² MOptimal response for increased expression of Collagen 1, ALP, Osteocalcin, and RunX2[10]

Table 2: In Vivo Effects of ACTH (1-17) on DNA Synthesis in Murine Metaphyseal Bone

Dose of ACTH (1-17)Time of Administration (after onset of dark span)Effect on DNA LabelingDuration of EffectReference
20 I.U./kg2 hoursInhibitionLasting for 24 hours[2]
20 I.U./kg4 hours earlier than the inhibitory timepointShorter inhibitionNot specified[2]
20 I.U./kg2 hours after onset of light spanStimulationLasting for 24 hours[2]
20 I.U./kg6 hours after onset of dark spanShorter stimulationNot specified[2]
0.02 I.U./kgVarious timepointsTime-dependent stimulation or inhibitionNot specified[2]

Experimental Protocols

In Vitro Osteoblast DNA Synthesis Assay

This protocol describes a method to assess the effect of this compound on the proliferation of osteoblastic cells in culture by measuring DNA synthesis using a [³H]thymidine incorporation assay.

Materials:

  • Osteoblastic cell line (e.g., MC3T3-E1, Saos-2) or primary osteoblasts

  • Cell culture medium (e.g., DMEM or α-MEM) supplemented with 10% FBS and antibiotics

  • This compound (lyophilized powder)

  • Sterile PBS

  • [³H]thymidine (1 μCi/well)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sodium hydroxide (B78521) (NaOH), 0.3 N

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed osteoblastic cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment with this compound: Prepare a stock solution of this compound in sterile PBS. Dilute the stock solution to the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) in the low-serum medium. Remove the starvation medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with PBS).

  • [³H]thymidine Labeling: After 24 hours of treatment, add 1 μCi of [³H]thymidine to each well and incubate for an additional 4 hours.

  • Cell Lysis and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

    • Allow the plates to air dry completely.

  • Scintillation Counting:

    • Add 500 μL of 0.3 N NaOH to each well to dissolve the precipitate.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and plot the dose-response curve.

In Vivo Bone DNA Synthesis Measurement

This protocol outlines an in vivo experiment to determine the effect of this compound on DNA synthesis in the metaphyseal bone of mice, adapted from the methodology described by Walker et al. (1985).[2]

Materials:

  • CD2F1 mice (or other suitable strain)

  • This compound

  • Sterile saline (placebo)

  • [³H]thymidine (10 μCi/mouse)

  • Anesthetic

  • Surgical tools for bone extraction

  • Scintillation vials and cocktail

  • Homogenizer

  • TCA and NaOH solutions as described in the in vitro protocol

Procedure:

  • Animal Acclimatization: Acclimatize mice to a 12-hour light/12-hour dark cycle for at least one week.

  • Treatment Administration:

    • Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 0.02 I.U./kg and 20 I.U./kg).

    • Inject mice intraperitoneally with either this compound or saline (placebo) at specific time points throughout the 24-hour cycle to account for circadian rhythms.[2]

  • [³H]thymidine Labeling: At various time points after treatment (e.g., 2, 4, 8, 12, and 24 hours), inject mice with [³H]thymidine (10 μCi/mouse) 30 minutes before sacrifice.

  • Tissue Collection:

    • Euthanize the mice by a humane method.

    • Dissect the proximal tibiae and remove the metaphyseal bone.

  • Measurement of DNA Synthesis:

    • Homogenize the bone tissue in PBS.

    • Follow the DNA precipitation and scintillation counting steps as described in the in vitro protocol (steps 5 and 6).

  • Data Analysis: Compare the [³H]thymidine incorporation in the bone of this compound-treated mice to that of the placebo-treated mice at each time point.

Mandatory Visualizations

Signaling Pathways

ACTH_Signaling_Pathway cluster_membrane Cell Membrane MC2R MC2R Gs Gαs MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ACTH This compound ACTH->MC2R Binds Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation) CREB->Gene_Expression Regulates

Experimental_Workflow_In_Vitro start Start: Seed Osteoblasts serum_starve Serum Starvation (24h) start->serum_starve treatment Treat with this compound serum_starve->treatment labeling Add [3H]thymidine (4h) treatment->labeling lysis Cell Lysis & DNA Precipitation labeling->lysis counting Scintillation Counting lysis->counting analysis Data Analysis counting->analysis end End: Assess DNA Synthesis analysis->end

Logical_Relationship_ACTH_Bone ACTH This compound MCR Melanocortin Receptors (MC1R, MC2R) on Osteoblasts ACTH->MCR Binds to Signaling Intracellular Signaling (cAMP, Ca2+) MCR->Signaling Activates Proliferation Increased Osteoblast Proliferation Signaling->Proliferation DNA_Synthesis Increased DNA Synthesis Proliferation->DNA_Synthesis Bone_Formation Potential for Enhanced Bone Formation DNA_Synthesis->Bone_Formation

References

Application Notes and Protocols for ACTH (1-17) TFA Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (1-17), trifluoroacetate (B77799) salt (ACTH (1-17) TFA), is a synthetic peptide fragment of the endogenous adrenocorticotropic hormone. It is a potent agonist for the melanocortin 1 receptor (MC1R), exhibiting high binding affinity.[1] Research in murine models has demonstrated its immunomodulatory properties, particularly in the context of neuroinflammation. These application notes provide detailed protocols for the preparation and administration of this compound in mice, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation

The administration of ACTH (1-17) has been shown to modulate the immune response in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. The following tables summarize the quantitative effects on various T-cell populations in the central nervous system (CNS) of SJL/J mice following oral administration of 10 μg of ACTH daily.[2]

Table 1: Effect of Oral ACTH (1-17) Administration on T-Cell Populations in the CNS of EAE Mice [2]

Cell PopulationControl (s-MSH) (%)ACTH (10 µg) (%)P-value
CD4+ IFN-γ+ T-cells~2.5~2.3> 0.05 (not significant)
CD4+ IL-17+ T-cells~1.8~1.0< 0.05
γδ IL-17+ T-cells~1.2~0.6< 0.05
CD4+ Foxp3+ Treg cells~1.5~2.2< 0.05

Table 2: Effect of Oral ACTH (1-17) Administration on Immune Cells in the Lamina Propria of EAE Mice [2]

Cell PopulationControl (s-MSH) (%)ACTH (10 µg) (%)P-value
CD4+ IL-6+ T-cells~1.5~0.7< 0.05
CD4+ Foxp3+ Treg cells~2.0~3.0< 0.01

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free water for injection

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for hydrophobic peptides)

  • 0.22 µm sterile syringe filter

  • Sterile vials

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • For aqueous solutions, reconstitute the peptide in sterile PBS (pH 7.2) to a desired stock concentration (e.g., 1 mg/mL).[3] Gentle vortexing or sonication can be used to aid dissolution.[1]

    • For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile PBS. Ensure the final concentration of DMSO is minimal and compatible with the experimental model.

  • Sterilization:

    • Sterilize the reconstituted peptide solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Administration of this compound to Mice

This protocol describes two common routes of administration based on published studies. The choice of route and dose will depend on the specific experimental design.

A. Oral Gavage (for neuroinflammation models like EAE) [2]

  • Animal Model: SJL/J mice with induced EAE.

  • Dosage: 10 μg of ACTH (1-17) per mouse daily.[2]

  • Preparation of Dosing Solution: Dilute the stock solution of this compound with sterile PBS to a final concentration that allows for the administration of 10 μg in a volume of 100 µL.

  • Administration:

    • Gently restrain the mouse.

    • Using a 20-22 gauge gavage needle with a ball tip, carefully insert the needle into the esophagus.

    • Slowly administer 100 µL of the dosing solution.

    • Monitor the animal briefly after administration to ensure no adverse reactions.

B. Intraperitoneal (IP) Injection (for studying effects on DNA synthesis)

  • Animal Model: CD2F1 mice.

  • Dosage:

    • Low dose: 0.02 IU/kg

    • High dose: 20 IU/kg

  • Preparation of Dosing Solution: Dilute the stock solution of this compound with sterile PBS to the desired final concentration for injection. The injection volume should typically be between 100-200 µL for a mouse.

  • Administration:

    • Properly restrain the mouse to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

    • Inject the solution slowly.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for ACTH (1-17) in immune modulation is through its interaction with the Melanocortin 1 Receptor (MC1R).

ACTH_Signaling_Pathway cluster_cell Immune Cell (e.g., T-cell, Macrophage) cluster_nucleus Nucleus cluster_effects Immunomodulatory Effects ACTH This compound MC1R MC1R ACTH->MC1R Binds to G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates IL17_IL6 ↓ IL-17, IL-6 Production Gene_Expression->IL17_IL6 Treg ↑ Treg Differentiation (↑ Foxp3) Gene_Expression->Treg

Caption: this compound signaling via the MC1R pathway in immune cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in a mouse model of EAE.

EAE_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis Induction Induce EAE in Mice (e.g., with MOG35-55) Grouping Randomize Mice into Treatment Groups Induction->Grouping Treatment Daily Administration: - this compound (10 µg, oral) - Vehicle Control (s-MSH) Grouping->Treatment Clinical_Score Monitor Clinical Signs of EAE Daily Treatment->Clinical_Score Tissue_Harvest Harvest Tissues at Endpoint (e.g., Day 19) Clinical_Score->Tissue_Harvest Cell_Isolation Isolate Immune Cells (CNS, Lamina Propria) Tissue_Harvest->Cell_Isolation Flow_Cytometry Analyze Cell Populations by Flow Cytometry (e.g., for CD4, IL-17, Foxp3) Cell_Isolation->Flow_Cytometry Data_Analysis Statistical Analysis of Results Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for EAE mouse model studies with this compound.

References

Troubleshooting & Optimization

ACTH (1-17) TFA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of ACTH (1-17) TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the trifluoroacetate (B77799) (TFA) salt present?

A1: ACTH (1-17) is a peptide fragment of the full-length Adrenocorticotropic Hormone.[1][2] It is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion remaining from the purification process using High-Performance Liquid Chromatography (HPLC).[3] The TFA salt is typically present with the lyophilized peptide and can contribute to the total mass of the product.[3] Generally, the presence of TFA salts enhances the solubility of peptides in aqueous solutions.[3]

Q2: What are the recommended primary solvents for reconstituting this compound?

A2: The most commonly recommended solvent is sterile, distilled water.[4][5] For higher concentrations, other solvents such as PBS (pH 7.2), DMF, and DMSO have also been reported.[1] If water solubility is limited, acetonitrile (B52724) can be used.[5]

Q3: My this compound powder is not dissolving easily. What troubleshooting steps can I take?

A3: If you encounter solubility issues, consider the following steps:

  • Vortexing: Gently vortex the solution to aid dissolution.

  • Sonication: Use of an ultrasonic bath can help break up aggregates and improve solubility.[6][7]

  • Warming: Gentle warming of the solution may aid in dissolving the peptide.[7]

  • Solvent Choice: If dissolving in an aqueous buffer proves difficult, try reconstituting in a small amount of a solvent like acetonitrile first, then slowly add the aqueous buffer to your desired concentration.[5]

Q4: Can the residual TFA in my peptide solution interfere with my biological assays?

A4: For most standard in vitro assays, the residual TFA levels typically do not cause interference.[3] However, for highly sensitive cellular or biochemical studies, it is important to be aware of its presence, as TFA can be acidic and may affect pH or have other off-target effects at high concentrations.[3] If TFA interference is a concern, options for TFA-removed peptides are sometimes available from suppliers.[3]

Q5: How should I store the lyophilized powder and the reconstituted stock solution?

A5:

  • Lyophilized Powder: The lyophilized solid should be stored in a freezer at or below -20°C, protected from light.[3][5] The product is often hygroscopic, so it should be kept in a desiccated environment.[5][8]

  • Reconstituted Solution: After reconstitution, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[5][7][8] Stock solutions stored at -20°C are typically stable for about one month, while those at -80°C can be stable for up to six months.[7]

Solubility Data Summary

The solubility of this compound can vary based on the purity of the peptide, the presence of other salts, and the solvent used. The following table summarizes reported solubility data from various sources.

SolventReported ConcentrationNotesSource(s)
Water (H₂O)Up to 2 mg/mLRecommended primary solvent.[5]
Water (H₂O)100 mg/mLMay require ultrasonic treatment.[6][7]
Water (H₂O)1 mg/mL-[9]
PBS (pH 7.2)10 mg/mL-[1]
DMF3 mg/mLDimethylformamide[1]
DMSO15 mg/mLDimethyl sulfoxide[1]
AcetonitrileRecommended if water solubility is limited-[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the standard procedure for reconstituting lyophilized this compound for use in experimental settings.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or desired sterile buffer (e.g., PBS)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the powder.

  • Initial Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If dissolution is slow or incomplete, sonicate the vial in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.[6][7]

  • Aliquotting: Once fully dissolved, dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[7][8]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: In Vitro Cell-Based Assay for MC1R Activation

This protocol provides a general workflow for assessing the bioactivity of reconstituted this compound by measuring cAMP production in cells expressing the Melanocortin 1 Receptor (MC1R). ACTH (1-17) is a potent agonist of the human MC1 receptor.[7][10]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human MC1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reconstituted this compound stock solution

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well assay plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the MC1R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations for generating a dose-response curve.

  • Cell Stimulation: Wash the cells with assay buffer and then add the diluted this compound solutions to the wells. Include a negative control (buffer only) and a positive control (e.g., α-MSH).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for receptor activation and cAMP production.

  • cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Troubleshooting Solubility Issues

G start Start: Lyophilized This compound add_solvent Add recommended solvent (e.g., sterile H₂O) start->add_solvent vortex Gently vortex add_solvent->vortex check_sol Is the solution clear? vortex->check_sol sonicate Use ultrasonic bath for short intervals check_sol->sonicate No success Solution ready for use. Aliquot and store at -20°C/-80°C. check_sol->success Yes check_sol2 Is the solution clear? sonicate->check_sol2 warm Gently warm solution check_sol2->warm No check_sol2->success Yes check_sol3 Is the solution clear? warm->check_sol3 alt_solvent Consider alternative solvent (e.g., small amount of Acetonitrile, then buffer) check_sol3->alt_solvent No check_sol3->success Yes fail Consult supplier's technical support. Possible peptide quality issue. alt_solvent->fail

A flowchart for troubleshooting this compound solubility issues.
Experimental Workflow for Peptide Handling

G cluster_prep Preparation cluster_exp Experiment a 1. Equilibrate vial to room temp b 2. Centrifuge vial to collect powder a->b c 3. Reconstitute in sterile solvent b->c d 4. Aliquot into single-use tubes c->d e 5. Store at -20°C or -80°C d->e f 6. Thaw one aliquot on ice e->f g 7. Prepare serial dilutions in assay buffer f->g h 8. Add to cells/assay g->h i 9. Perform experiment and acquire data h->i

Workflow for reconstituting and using this compound in experiments.
ACTH Signaling Pathway via MC1R

G acth ACTH (1-17) mc1r MC1R (G-protein coupled receptor) acth->mc1r Binds g_protein G-protein (Gs) mc1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Responses (e.g., Melanogenesis) pka->response Phosphorylates Targets

Simplified signaling pathway of ACTH (1-17) at the MC1 receptor.

References

ACTH (1-17) TFA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of ACTH (1-17) TFA, a synthetic peptide fragment of Adrenocorticotropic Hormone. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the peptide during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment, protected from light. Under these conditions, the peptide is expected to be stable for extended periods.

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. The stability of the peptide in solution is significantly reduced compared to its lyophilized form. For optimal results, freshly prepared solutions should be used.

Q3: What solvents are recommended for reconstituting this compound?

A3: this compound is generally soluble in sterile, distilled water. For peptides that are difficult to dissolve in water, the use of a minimal amount of 0.1% trifluoroacetic acid (TFA) in water or a mixture of acetonitrile (B52724) and water can aid in solubilization. The presence of the TFA salt on the synthetic peptide generally enhances its solubility in aqueous solutions.

Q4: What is the impact of the TFA counter-ion on my experiments?

A4: Trifluoroacetic acid (TFA) is a common counter-ion present from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process. For most in vitro biological assays, the residual amounts of TFA will not interfere with the experimental results. However, for highly sensitive cell-based assays or in applications where the pH is critical, the acidic nature of TFA should be considered.

Q5: What are the primary degradation pathways for this compound?

A5: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The methionine (Met) residue at position 4 is prone to oxidation, forming methionine sulfoxide.

  • Deamidation: While ACTH (1-17) does not contain asparagine or glutamine residues, which are most susceptible to deamidation, this pathway can occur at a slower rate at other amino acid residues under certain pH and temperature conditions.

  • Hydrolysis: Peptide bonds can be hydrolyzed, particularly at acidic or alkaline pH and elevated temperatures, leading to fragmentation of the peptide chain.

  • Photodegradation: Exposure to UV light can lead to the degradation of aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no biological activity 1. Improper storage of lyophilized powder or reconstituted solution.2. Multiple freeze-thaw cycles.3. Peptide degradation due to oxidation or hydrolysis.1. Ensure storage at recommended temperatures (-20°C or -80°C) and protection from light and moisture.2. Aliquot the reconstituted solution into single-use vials.3. Use freshly prepared solutions. Prepare solutions in degassed buffers to minimize oxidation.
Inconsistent results between experiments 1. Inaccurate peptide concentration due to incomplete solubilization or incorrect quantification.2. Degradation of the stock solution over time.1. Ensure complete dissolution of the lyophilized peptide. Use sonication if necessary. Quantify the peptide concentration using a validated method such as UV spectrophotometry or a peptide-specific ELISA.2. Use a fresh aliquot of the stock solution for each experiment.
Precipitation of the peptide in solution 1. Poor solubility in the chosen solvent.2. Change in pH of the solution.1. Try a different solvent system. A small amount of organic solvent like acetonitrile or the addition of 0.1% TFA can improve solubility.2. Ensure the pH of the buffer is compatible with the peptide's isoelectric point.

Stability Data

The following tables summarize the expected stability of this compound under various conditions. This data is based on general knowledge of peptide stability and should be used as a guideline. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Table 1: Stability of Lyophilized this compound

Storage TemperatureExpected Stability (Purity >95%)
-80°C≥ 2 years
-20°C≥ 1 year
4°CMonths
Room Temperature (25°C)Weeks to Months

Table 2: Estimated Stability of this compound in Aqueous Solution (pH 7.4)

Storage TemperatureTime to 5% Degradation (Estimated)
-80°C> 6 months
-20°C1-2 months
4°C1-2 weeks
Room Temperature (25°C)1-3 days

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the product.

  • Solvent Addition: Add the desired volume of sterile, cold solvent (e.g., sterile distilled water or a suitable buffer) to the vial. The choice of solvent may depend on the final application.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, sonicate the solution in a water bath for short periods (10-20 seconds) to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for assessing the stability of this compound. The method should be validated for its intended use.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-27 min: 65% to 95% B (linear gradient)

    • 27-30 min: 95% B (isocratic)

    • 30-32 min: 95% to 5% B (linear gradient)

    • 32-37 min: 5% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Sample Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, expose the peptide solution to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid peptide and a solution at 60°C for 1, 3, and 7 days.

    • Photostability: Expose the solid peptide and a solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours.

  • Analysis: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peptide peak.

Visualizations

degradation_pathways ACTH This compound (Intact Peptide) Oxidized Oxidized Product (Methionine Sulfoxide) ACTH->Oxidized Oxidizing Agents (e.g., H₂O₂, air) Hydrolyzed Hydrolyzed Fragments ACTH->Hydrolyzed Extreme pH High Temperature Photodegraded Photodegraded Products ACTH->Photodegraded UV Light

Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Reconstitute->Stress HPLC Inject sample into RP-HPLC system Stress->HPLC Prepare for injection Detect UV Detection at 220 nm HPLC->Detect Analyze Analyze Chromatogram for Degradation Products Detect->Analyze

Workflow for forced degradation studies of this compound.

Technical Support Center: TFA Removal from ACTH (1-17) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from synthetic ACTH (1-17) peptide preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my ACTH (1-17) peptide preparation?

Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) and purification.[1] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by affecting cell growth, viability, and signaling.[2]

  • Alteration of Peptide Structure and Activity: TFA counter-ions can bind to the positively charged residues of the peptide, potentially altering its secondary structure, solubility, and biological activity.[1][3] For ACTH (1-17), which interacts with specific melanocortin receptors, maintaining its native conformation is crucial for accurate binding and signaling studies.

  • Interference with Assays: TFA can interfere with certain analytical techniques, such as infrared spectroscopy, by obscuring important spectral regions.[4]

Q2: What are the common methods for removing TFA from ACTH (1-17)?

The most common and effective methods for TFA removal from peptide preparations include:

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[3][5]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a solution containing a different, more biologically compatible counter-ion, such as acetate (B1210297) or chloride.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a TFA-Free Mobile Phase: This method involves purifying the peptide on an RP-HPLC column using a mobile phase containing a different ion-pairing agent, such as acetic acid or formic acid.[5]

Q3: How can I quantify the amount of residual TFA in my ACTH (1-17) sample?

Several analytical techniques can be used to determine the concentration of residual TFA in a peptide sample:

  • Ion Chromatography (IC): A sensitive and simple method for the direct quantification of TFA and other anions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be used to specifically detect and quantify TFA.[4][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of TFA can be detected by a characteristic absorption band around 1673 cm-1.[4]

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD): This method can also be used for TFA quantification.

Troubleshooting Guides

Issue 1: Low Peptide Recovery After TFA Removal
Possible CauseTroubleshooting Step
Peptide loss during lyophilization cycles. Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials. Use low-protein-binding labware.
Peptide precipitation during ion-exchange chromatography. Optimize the pH and ionic strength of the buffers used. The solubility of ACTH (1-17) may be pH-dependent. Perform a small-scale solubility test before processing the entire batch.
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Ensure the ion-exchange column is properly equilibrated according to the manufacturer's instructions.
Peptide degradation. Avoid harsh conditions such as very high concentrations of HCl or prolonged exposure to acidic or basic conditions. Analyze the peptide integrity by HPLC and mass spectrometry after the removal process.
Issue 2: Incomplete TFA Removal
Possible CauseTroubleshooting Step
Insufficient displacement of TFA during lyophilization. Increase the number of lyophilization cycles with HCl. Ensure the HCl concentration is sufficient to displace the TFA; a concentration of 2-10 mM is often recommended.[3][8]
Inefficient ion exchange. Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed. Optimize the flow rate to allow for efficient binding and washing. Increase the concentration or volume of the eluting salt to ensure complete elution of the peptide with the new counter-ion.
TFA contamination from labware or solvents. Use fresh, high-purity solvents and thoroughly clean all glassware and equipment.
Issue 3: Altered Biological Activity of ACTH (1-17) in Assays
Possible CauseTroubleshooting Step
Residual TFA is still present. Quantify the TFA level using a suitable analytical method (e.g., IC or 19F NMR) and perform additional removal steps if necessary.
The new counter-ion (e.g., chloride or acetate) is affecting the assay. Run a control experiment with the buffer containing the new counter-ion to assess its effect on the cells or assay components.
Peptide has degraded during the TFA removal process. Analyze the purity and integrity of the ACTH (1-17) peptide by HPLC and mass spectrometry after the removal process.

Quantitative Data Summary

The following table summarizes representative data on the efficiency of different TFA removal methods based on studies with various synthetic peptides. Specific data for ACTH (1-17) is limited, but these values provide a general expectation of efficiency.

MethodPeptideInitial TFA Content (%)Final TFA Content (%)Peptide Recovery (%)Reference
HCl Lyophilization (3 cycles, 10 mM HCl) Model PeptidesNot specified< 1%> 90%[3]
Ion-Exchange Chromatography (AG1-X8 resin) LanreotideNot specified< 5%> 95%[4]
RP-HPLC with Acetic Acid LanreotideNot specifiedPartially exchangedNot specified[4]
Solid-Phase Extraction with HCl Model Peptide 1100% (as TFA salt)< LOD~90%[2]

LOD: Limit of Detection

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely used and effective method for exchanging TFA for chloride ions.[3][5]

  • Dissolution: Dissolve the ACTH (1-17)-TFA salt in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[3][8]

  • Incubation: Allow the solution to stand at room temperature for approximately 1 minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[7]

  • Final Reconstitution: After the final lyophilization, reconstitute the ACTH (1-17)-HCl salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This method is suitable for exchanging TFA for other counter-ions like acetate or chloride.

  • Resin Preparation: Prepare a strong anion exchange resin column (e.g., AG1-X8) with a capacity of at least a 10-fold molar excess of the peptide.

  • Equilibration: Equilibrate the column with the desired counter-ion solution (e.g., 1 M sodium acetate for acetate exchange), followed by a thorough wash with distilled water to remove excess salt.[9]

  • Peptide Loading: Dissolve the ACTH (1-17)-TFA salt in distilled water and apply it to the column.

  • Washing: Wash the column with distilled water to remove the unbound TFA.

  • Elution: Elute the peptide with a volatile buffer of the new counter-ion (e.g., dilute acetic acid).

  • Collection and Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the ACTH (1-17) in the desired salt form.

Visualizations

Experimental Workflow for TFA Removal

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_qc Quality Control cluster_end Final Product start ACTH (1-17) Peptide (TFA Salt) method1 Lyophilization with HCl start->method1 Choose Method method2 Ion-Exchange Chromatography start->method2 Choose Method method3 RP-HPLC with TFA-free Mobile Phase start->method3 Choose Method qc Quantify Residual TFA (IC, 19F NMR, FTIR) method1->qc method2->qc method3->qc end TFA-Free ACTH (1-17) (e.g., HCl or Acetate Salt) qc->end Verification ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-17) MC1R MC1R (GPCR) ACTH->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression Regulates

References

Technical Support Center: Optimizing ACTH (1-17) TFA for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ACTH (1-17) trifluoroacetate (B77799) salt in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-17) and what is its primary biological function?

Adrenocorticotropic hormone (ACTH) (1-17) is a synthetic peptide fragment of the full-length ACTH. It is known to be a potent agonist of the human melanocortin 1 (MC1) receptor with a high binding affinity (Ki of approximately 0.21 nM).[1][2][3] Its activation of melanocortin receptors can stimulate various physiological responses, including melanogenesis and anti-inflammatory effects.[4]

Q2: Why is ACTH (1-17) supplied as a trifluoroacetate (TFA) salt?

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] It acts as an ion-pairing agent, which helps in achieving high purity of the peptide. As a result, the final lyophilized product is often a TFA salt.[5]

Q3: Can the TFA salt of ACTH (1-17) interfere with my experiments?

Yes, the trifluoroacetate counterion can potentially interfere with biological assays. For highly sensitive cellular or biochemical studies, the presence of residual TFA may lead to unexpected or misleading results.[7] It is recommended to be aware of its presence and, if necessary, remove it.[7] For cell-based assays or animal studies, it is often advisable to switch to a more biocompatible salt form, such as acetate (B1210297) or hydrochloride (HCl), to avoid abnormal responses.[8][9]

Q4: How should I prepare and store my this compound stock solution?

For long-term storage, lyophilized this compound should be kept at -20°C or below.[2][10] To prepare a stock solution, it is recommended to dissolve the peptide in sterile, distilled water.[11] If solubility is an issue, sonication may help.[1] For in vitro experiments, the stock solution can be prepared in water at a concentration of 100 mg/mL, which may require ultrasonication to fully dissolve.[1] Once in solution, it is best to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Q5: What are typical working concentrations for ACTH (1-17) in cell-based assays?

The optimal concentration of ACTH (1-17) will vary depending on the cell type and the specific assay. However, a general starting point for in vitro studies can be in the nanomolar (nM) to micromolar (µM) range. For example, in studies with rat pituitary cells, concentrations ranging from 0.1 nM to 1 µM have been used.[1][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent biological activity Interference from the TFA counterion.Consider exchanging the TFA salt for a more biocompatible salt like acetate or hydrochloride. Detailed protocols for this process are provided below.
Peptide degradation.Ensure proper storage of both the lyophilized powder (-20°C or below) and stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles.
Incorrect peptide concentration.Verify the calculated concentration of your stock solution. Remember that the mass of the peptide includes the TFA salt, so the net peptide content may be lower than the total mass.[7]
Poor peptide solubility Hydrophobic nature of the peptide or aggregation.Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous buffer. Gentle warming or sonication can also aid dissolution.
Incorrect pH of the solvent.Adjusting the pH of the buffer may improve solubility.
Baseline noise or ghost peaks in HPLC analysis Impurities in the TFA used for the mobile phase.Use high-purity, HPLC-grade TFA and consider purchasing it in small, single-use ampules to prevent degradation.[13]
Contamination of the HPLC system with TFA.If TFA is used in your mobile phase, it can sometimes contaminate the system. Flushing the system with a solution of 2% acetic acid or 2% formic acid may help remove residual TFA.[14]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound
  • Determine the molecular weight: The molecular weight of ACTH (1-17) is approximately 2093.4 g/mol . The TFA salt will have a slightly higher molecular weight. For precise calculations, refer to the manufacturer's certificate of analysis. For this example, we will use the molecular weight of the peptide itself.

  • Weigh the peptide: Carefully weigh out 2.1 mg of the lyophilized this compound powder.

  • Dissolve the peptide: Add 1 mL of sterile, distilled water to the vial containing the peptide.

  • Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.

  • Aliquot and store: Aliquot the 1 mM stock solution into smaller volumes in low-protein-binding microcentrifuge tubes and store at -80°C.

Protocol 2: Exchanging TFA for Hydrochloride (HCl) Salt

This protocol is adapted from established methods for peptide salt exchange.[11][15][16][17]

  • Dissolve the peptide: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.[11]

  • Add HCl: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[11]

  • Incubate: Let the solution stand at room temperature for at least one minute.[15][16][17]

  • Freeze: Rapidly freeze the solution using liquid nitrogen.[15][16][17]

  • Lyophilize: Lyophilize the frozen solution overnight to obtain the peptide as a hydrochloride salt.[15][16][17]

  • Repeat (optional but recommended): For complete removal of TFA, it is advisable to repeat the process of re-dissolving in an HCl solution, freezing, and lyophilizing at least two more times.[11]

Protocol 3: Exchanging TFA for Acetate Salt

This protocol utilizes anion exchange chromatography.[15][16][17]

  • Prepare the anion exchange column: Use a strong anion exchange resin and prepare a small column. The column should have a 10 to 50-fold excess of anion sites compared to the amount of peptide.[15][16][17]

  • Equilibrate the column: Elute the column with a 1 M solution of sodium acetate.

  • Wash the column: Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Load the peptide: Dissolve the this compound in distilled water and apply it to the prepared column.

  • Elute the peptide: Elute the column with distilled water and collect the fractions containing the peptide.

  • Lyophilize: Combine the fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.

Visualizations

ACTH1_17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-17) ACTH (1-17) MC1R MC1 Receptor ACTH (1-17)->MC1R Binds to G_protein G-protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression Promotes

Caption: Simplified signaling pathway of ACTH (1-17) through the MC1 receptor.

TFA_Removal_Workflow start Start: This compound dissolve Dissolve in H2O start->dissolve decision Sensitive Assay? dissolve->decision proceed Proceed with Experiment decision->proceed No exchange Perform Salt Exchange decision->exchange Yes end End: Biocompatible ACTH (1-17) proceed->end hcl_exchange HCl Exchange Protocol exchange->hcl_exchange acetate_exchange Acetate Exchange Protocol exchange->acetate_exchange lyophilize Lyophilize hcl_exchange->lyophilize acetate_exchange->lyophilize lyophilize->end

Caption: Workflow for deciding on and performing TFA salt exchange.

References

Technical Support Center: ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the oxidation of this peptide and to provide guidance on its proper handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and which amino acid residues are prone to oxidation?

A1: this compound is the trifluoroacetate (B77799) salt of the first 17 amino acids of the Adrenocorticotropic Hormone. Its sequence is H-Ser-Tyr-Ser-Met -Glu-His-Phe-Arg-Trp -Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH. The primary residue susceptible to oxidation is Methionine (Met) at position 4, which can be oxidized to methionine sulfoxide (B87167) (Met(O)). Tryptophan (Trp) at position 9 is also susceptible to oxidation.[1][2][3]

Q2: What are the consequences of this compound oxidation?

A2: Oxidation of the methionine residue can alter the peptide's three-dimensional structure, which may affect its biological activity and receptor binding affinity.[4] For instance, the oxidation of methionine in other therapeutic proteins has been shown to lead to improper folding and ineffectiveness.[4] In analytical experiments like mass spectrometry, oxidation is observed as a mass increase of 16 Da, which can complicate data interpretation.[1][5]

Q3: How can I detect oxidation in my this compound sample?

A3: The most effective method for detecting peptide oxidation is mass spectrometry (MS). An increase in the molecular weight by 16 Da (the mass of one oxygen atom) per oxidized methionine residue is a clear indicator.[1][5] Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the oxidation on the peptide sequence.[6]

Q4: What is the role of the Trifluoroacetic Acid (TFA) salt in the stability of the peptide?

A4: TFA is a common counterion used during the purification of synthetic peptides by High-Performance Liquid Chromatography (HPLC).[7] While TFA salts can enhance the solubility of peptides in aqueous solutions, they can also impact the peptide's biological activity and physicochemical properties.[8][9][10] For sensitive cellular assays, the presence of TFA might interfere with the results.[7][8][11] While not a direct cause of oxidation, the acidic TFA-based cleavage cocktails used during peptide synthesis can contribute to methionine oxidation.[1][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or reduced biological activity in cell-based assays.
  • Possible Cause: Oxidation of the Methionine residue at position 4, altering the peptide's conformation and activity. The TFA counter-ion may also be interfering with the assay.[4][8][11]

  • Troubleshooting Steps:

    • Assess Peptide Integrity: Analyze the peptide stock solution using mass spectrometry to check for the presence of oxidized species (M+16 Da).

    • Use Freshly Prepared Solutions: Prepare solutions immediately before use from a lyophilized powder stored under recommended conditions.

    • Incorporate Antioxidants: For long-term experiments, consider adding antioxidants like methionine to the media to act as an oxygen scavenger.[4]

    • Consider TFA Removal: If TFA interference is suspected, perform a counter-ion exchange to replace TFA with a more biologically compatible ion like hydrochloride or acetate.[9][10]

Issue 2: Observation of unexpected peaks (+16 Da) in Mass Spectrometry analysis.
  • Possible Cause: Oxidation of the peptide has occurred during synthesis, purification, storage, or sample preparation.[13][14]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or below, protected from light, and in a tightly sealed container to minimize exposure to air and moisture.[2]

    • Optimize Sample Preparation: Minimize the time samples are exposed to ambient conditions before analysis. Use degassed solvents for sample reconstitution.

    • Prevent In-Source Oxidation: In-source oxidation can occur during electrospray ionization. This can be identified by the co-elution of the modified and unmodified peptides.[14] Adjusting MS source parameters may help minimize this artifact.

Issue 3: Poor peptide solubility.
  • Possible Cause: The peptide may have aggregated, or the incorrect solvent is being used.

  • Troubleshooting Steps:

    • Follow Recommended Solvents: For this compound, recommended solvents include distilled water, DMF, DMSO, and PBS (pH 7.2).[2][15]

    • Gentle Sonication: If the peptide does not readily dissolve, gentle sonication can be used to aid dissolution.

    • Reconstitute and Aliquot: After reconstitution, it is best practice to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols & Methodologies

Protocol 1: Mass Spectrometry Analysis for Oxidation Detection
  • Sample Preparation:

    • Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.

    • Dilute the stock solution to an appropriate concentration for MS analysis (e.g., 1-10 µM) using the same solvent.

  • Instrumentation:

    • Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Scan a mass range that includes the expected molecular weight of the native peptide (~2093.4 Da) and the oxidized form (~2109.4 Da).

  • Data Analysis:

    • Identify the peak corresponding to the theoretical mass of ACTH (1-17).

    • Look for a peak with a mass increase of +16 Da relative to the native peptide, which indicates the presence of methionine sulfoxide.

Protocol 2: Prevention of Methionine Oxidation During Peptide Cleavage (for peptide synthesis)

This protocol is adapted for researchers synthesizing their own peptides and is based on methods to reduce oxidation during the TFA cleavage step.[12][16]

  • Prepare Cleavage Cocktail:

    • Create a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers to prevent oxidation. A recommended mixture is: TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (B99878) (Me2S) with the addition of triphenylphosphine (B44618) (PPh3).[16]

  • Cleavage Procedure:

    • Add the cleavage cocktail to the peptide-resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Washing:

    • Precipitate the peptide from the cleavage mixture using cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and byproducts.

  • Drying and Storage:

    • Dry the peptide pellet under vacuum.

    • Store the lyophilized peptide at -20°C or below.

Quantitative Data Summary

Table 1: Molecular Weights of Native and Oxidized ACTH (1-17)

Peptide FormMolecular FormulaMolecular Weight (Da)Mass Change (Da)
Native ACTH (1-17)C95H145N29O23S2093.4-
Oxidized ACTH (1-17) (Met(O))C95H145N29O24S2109.4+16

Data derived from the chemical formula of the peptide.[2]

Visual Diagrams

Oxidation_Pathway cluster_peptide ACTH (1-17) Peptide cluster_stress Oxidative Stress Native_Peptide ACTH (1-17) (Methionine) Oxidized_Peptide ACTH (1-17) (Methionine Sulfoxide) Native_Peptide->Oxidized_Peptide Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ROS->Native_Peptide Altered_Activity Altered Biological Activity Oxidized_Peptide->Altered_Activity

Caption: Oxidation pathway of ACTH (1-17) from its native form to methionine sulfoxide.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Oxidation Analyze peptide by Mass Spec for +16 Da peak Start->Check_Oxidation Oxidized Oxidation Detected Check_Oxidation->Oxidized Yes Not_Oxidized No Oxidation Detected Check_Oxidation->Not_Oxidized No Preventative_Measures Implement preventative measures: - Use fresh stock - Degas solvents - Store properly Oxidized->Preventative_Measures Consider_TFA Consider other factors: - TFA interference - Assay conditions - Peptide solubility Not_Oxidized->Consider_TFA End Re-run Experiment Preventative_Measures->End Consider_TFA->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: ACTH (1-17) TFA in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ACTH (1-17) TFA in Western blot analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Western blot analysis of this compound.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound? ACTH (1-17) is the N-terminal fragment of the Adrenocorticotropic Hormone. It is a potent agonist of the human melanocortin 1 (MC1) receptor.[1] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during peptide synthesis and purification.[2][3]

  • What is the molecular weight of ACTH (1-17)? The molecular weight of ACTH (1-17) is approximately 2092 Da (2.092 kDa).[1] However, the addition of the TFA salt will increase the overall molecular weight. The formula for the TFA salt of ACTH (1-17) is C95H145N29O23S.C2HF3O2, with a molecular weight of approximately 2207.43 Da.[4]

Sample Preparation and Electrophoresis

  • How can the TFA salt affect my Western blot? Trifluoroacetic acid (TFA) is a strong acid used in peptide purification that can lower the pH of your sample.[3] This can potentially alter protein migration during SDS-PAGE and may affect antibody-antigen interactions. In some cellular assays, residual TFA has been shown to have inhibitory effects on cell proliferation, which could be a confounding factor if you are preparing lysates from cells treated with the peptide.[2][3][5] Interestingly, for certain types of proteins, TFA has been reported to help disperse aggregates prior to electrophoresis.[6]

  • What type of gel should I use for such a small peptide? For a small peptide like ACTH (1-17) (approx. 2.1 kDa), a standard SDS-PAGE gel may not provide adequate resolution, as the peptide can easily run off the gel. It is recommended to use a high-percentage Tris-Tricine gel (e.g., 16.5%) or a gradient gel (e.g., 10-20%) specifically designed for the separation of low molecular weight proteins.

  • How should I prepare my this compound sample for loading?

    • Resuspend the peptide: Follow the manufacturer's instructions for resuspending the lyophilized peptide. This is often in sterile water or a specific buffer.[4]

    • Sample Buffer: Mix the peptide solution with a 2x Tris-Tricine SDS sample buffer.

    • Boiling: Avoid boiling small peptides as this can lead to aggregation or degradation. Heating the sample at 70°C for 5-10 minutes is generally sufficient.

Membrane Transfer

  • What type of membrane is best for transferring a small peptide? Polyvinylidene difluoride (PVDF) membranes with a small pore size (0.2 µm) are generally recommended for the transfer of small peptides to minimize the risk of the peptide passing through the membrane ("blow-through").

  • How can I optimize the transfer of ACTH (1-17)?

    • Transfer time: Shorter transfer times are often necessary for small peptides to prevent over-transfer.

    • Methanol (B129727) concentration: Including methanol (up to 20%) in your transfer buffer is crucial for efficient transfer to PVDF membranes.

    • Double membrane: To check for over-transfer, you can place a second membrane behind the first one during the transfer process.[7]

Antibody Incubation and Detection

  • What kind of antibody should I use? Use a primary antibody that is specific for the N-terminal region of ACTH and has been validated for use in Western blotting.[8]

  • How can I reduce background noise?

    • Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). For phospho-specific antibodies, BSA is generally preferred.[9]

    • Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.[10]

    • Antibody concentration: Optimize the concentrations of both your primary and secondary antibodies by performing a titration.[11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Bands Inefficient Transfer: The small peptide may have passed through the membrane.Use a 0.2 µm PVDF membrane. Reduce transfer time and/or voltage. Consider using a second membrane to catch any peptide that passes through the first.[7]
Antibody Incompatibility: The primary antibody may not recognize the (1-17) fragment.Ensure your antibody is specific to an epitope within the first 17 amino acids of ACTH and is validated for Western blot.[8]
Peptide Degradation: The sample may have been degraded by proteases.Add protease inhibitors to your lysis buffer and keep samples on ice.[12]
Weak Signal Low Protein Load: Insufficient amount of peptide was loaded onto the gel.Increase the amount of protein loaded. Concentrate your sample if necessary.
Suboptimal Antibody Dilution: The primary or secondary antibody concentration is too low.Optimize antibody concentrations through titration experiments.[11]
Insufficient Exposure: The detection signal is too weak for visualization.Increase the exposure time when imaging the blot.
High Background Insufficient Blocking: The blocking step was not effective in preventing non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA).[11]
Antibody Concentration Too High: The primary or secondary antibody concentrations are too high, leading to non-specific binding.Decrease the antibody concentrations.[10][13]
Inadequate Washing: Insufficient washing to remove unbound antibodies.Increase the number and duration of washes with TBST.[9]
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the sample.Run a negative control (e.g., lysate from cells not expressing the target). Use a more specific antibody.
Sample Contamination or Degradation: The sample may contain impurities or degradation products of the peptide.Use fresh samples and ensure proper storage. Consider purifying your sample before loading.
Distorted or Smeared Bands High Voltage/Current: Excessive voltage or current during electrophoresis can cause smiling or streaking.Reduce the voltage during the run and ensure the running buffer is fresh.
Sample Overload: Too much protein was loaded in the well.Reduce the amount of protein loaded.[14]
TFA Interference: The acidic nature of TFA in the sample may affect migration.Consider a buffer exchange step to remove excess TFA before loading.

Experimental Protocols

Tris-Tricine SDS-PAGE for Small Peptides

This protocol is adapted for the separation of peptides in the range of 1-10 kDa.

  • Gel Preparation: Prepare a 16.5% Tris-Tricine gel.

  • Sample Preparation:

    • Thaw your this compound sample on ice.

    • Mix your sample with an equal volume of 2x Tris-Tricine SDS sample buffer.

    • Heat the samples at 70°C for 10 minutes. Do not boil.

    • Centrifuge briefly to collect the contents at the bottom of the tube.

  • Electrophoresis:

    • Load the samples into the wells of the Tris-Tricine gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Western Blot Transfer and Detection

  • Transfer:

    • Pre-soak the 0.2 µm PVDF membrane in methanol for 1-2 minutes, then in transfer buffer.

    • Assemble the transfer stack (sandwich).

    • Perform a semi-dry or wet transfer. For wet transfer, run at 100V for 30-60 minutes at 4°C.

  • Blocking:

    • After transfer, rinse the membrane with TBST.

    • Incubate the membrane in blocking buffer (5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ACTH antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH (1-17) ACTH (1-17) MC1R MC1R ACTH (1-17)->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: ACTH (1-17) signaling via the MC1R and cAMP/PKA pathway.

Western_Blot_Troubleshooting_Workflow cluster_troubleshoot_no_signal Troubleshooting: No/Weak Signal cluster_troubleshoot_high_background Troubleshooting: High Background cluster_troubleshoot_wrong_size Troubleshooting: Incorrect Band Size Start Western Blot Experiment Check_Signal Signal Observed? Start->Check_Signal Good_Signal Analyze Results Check_Signal->Good_Signal Yes No_Signal No/Weak Signal Check_Signal->No_Signal No/Weak High_Background High Background Check_Signal->High_Background High Background Wrong_Size Incorrect Band Size Check_Signal->Wrong_Size Wrong Size Check_Transfer Verify Protein Transfer (Ponceau S Stain) No_Signal->Check_Transfer Optimize_Blocking Optimize Blocking (Time, Reagent) High_Background->Optimize_Blocking Check_Degradation Check for Sample Degradation Wrong_Size->Check_Degradation Check_Antibodies Optimize Antibody Concentrations Check_Transfer->Check_Antibodies Increase_Load Increase Protein Load Check_Antibodies->Increase_Load Optimize_Washing Increase Washes Optimize_Blocking->Optimize_Washing Decrease_Antibody Decrease Antibody Concentration Optimize_Washing->Decrease_Antibody Check_Modifications Consider Post-Translational Modifications Check_Degradation->Check_Modifications Use_Correct_Gel Use Appropriate Gel (e.g., Tris-Tricine) Check_Modifications->Use_Correct_Gel

References

ACTH (1-17) TFA purity assessment and concerns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (1-17) TFA. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: ACTH (1-17) is a synthetic peptide fragment of the full-length Adrenocorticotropic Hormone.[1] It is a potent agonist for the human melanocortin 1 (MC1) receptor.[2][3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which results from the use of trifluoroacetic acid (TFA) during the solid-phase synthesis and purification processes.[4][5]

Q2: What are the primary applications of ACTH (1-17)?

A2: ACTH (1-17) is primarily used in research to study the melanocortin system. It has been shown to bind to melanocortin receptors and is involved in the biological stress response.[6] Its anti-inflammatory and immunomodulatory activities are also areas of investigation.[7]

Q3: Why is the peptide supplied as a TFA salt?

A3: Trifluoroacetic acid (TFA) is a crucial reagent in solid-phase peptide synthesis. It is used to cleave the synthesized peptide from the resin and as a counter-ion during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][8] This process results in the peptide being isolated as a TFA salt.

Q4: What are the potential concerns associated with TFA in my experiments?

A4: Residual TFA can significantly impact experimental outcomes. It is a strong acid and can be toxic to cells, even at low concentrations.[9][10] TFA can alter the peptide's secondary structure, affect cell proliferation, and interfere with biological assays.[9][10] For sensitive applications like cell-based assays or in vivo studies, the presence of TFA can lead to inaccurate and irreproducible results.[4][9]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of synthetic peptides is most commonly assessed using a combination of analytical techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[8][11] Amino acid analysis can also be performed to determine the net peptide content.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected biological activity.
  • Possible Cause: Interference from residual TFA. TFA can exhibit cytotoxic effects and interfere with cellular signaling pathways, leading to results that are not representative of the peptide's actual activity.[9][10]

  • Troubleshooting Steps:

    • Quantify TFA content: If possible, determine the percentage of TFA in your peptide sample.

    • TFA Removal: Perform a salt exchange procedure to replace the TFA counter-ions with a more biologically compatible alternative, such as acetate (B1210297) or hydrochloride.[12][13]

    • Use a control: Include a vehicle control in your experiments that contains a similar concentration of TFA to what might be present in your peptide solution to assess the baseline effect of the counter-ion.

Issue 2: Poor peptide solubility.
  • Possible Cause: The physicochemical properties of the peptide, including the presence of the TFA salt, can influence its solubility.

  • Troubleshooting Steps:

    • Initial Dissolution: For hydrophobic peptides, try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724) first, and then slowly add the aqueous buffer to the desired concentration.[2]

    • pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility.

    • Sonication: Gentle sonication can help to dissolve the peptide.

Issue 3: Discrepancies between expected and observed molecular weight in Mass Spectrometry.
  • Possible Cause: The presence of TFA adducts or other impurities from the synthesis process. Common impurities include truncated or deleted sequences, or incomplete removal of protecting groups.[14][15]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to obtain a more accurate mass determination and to identify potential adducts.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to sequence the peptide and confirm its identity, as well as to characterize any modifications or impurities.[16][17]

    • Review Synthesis Report: Examine the quality control data provided by the manufacturer, which should include HPLC and MS analysis of the supplied peptide.

Purity Assessment and Common Impurities

The purity of synthetic peptides is crucial for reliable experimental outcomes. The following tables summarize common methods for purity assessment and typical impurities found in synthetic peptides like this compound.

Table 1: Purity Assessment Methodologies

MethodPrincipleInformation Provided
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[11]Purity percentage, presence of peptide-related impurities.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[18][19]Molecular weight confirmation, identification of impurities and modifications.[16]
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to determine their structure.[16][17]Amino acid sequence confirmation, characterization of impurities.[16]
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.[8]Net peptide content, amino acid composition verification.[8]
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus.[20][21]N-terminal sequence verification.[20]

Table 2: Common Impurities in Synthetic Peptides

Impurity TypeDescriptionPotential Impact
Trifluoroacetic Acid (TFA) Residual counter-ion from synthesis and purification.[4][5]Cytotoxicity, altered biological activity, interference with assays.[9][10]
Truncated Sequences Peptides missing one or more amino acids from the C-terminus.[15]Altered or loss of biological activity.
Deletion Sequences Peptides missing one or more amino acids from within the sequence.[15]Altered conformation and biological activity.
Incompletely Deprotected Sequences Residual protecting groups on amino acid side chains.[15]Altered structure and function.
Oxidized/Reduced Peptides Modification of susceptible amino acids (e.g., Met, Cys, Trp).[15]Altered biological activity.
Aggregation Formation of covalent or non-covalent peptide aggregates.[15]Reduced solubility and activity.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Peptide Purity Analysis

This protocol provides a general starting point for the analysis of peptide purity by RP-HPLC. Optimization may be required based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[22]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient is typically used, for example, from 5% to 65% Mobile Phase B over 30-60 minutes.[23][24]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic amino acids).[22]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Trifluoroacetate (TFA) to Acetate Salt Exchange

This procedure is used to replace the TFA counter-ion with the more biologically compatible acetate ion.[12][13]

  • Resin Preparation: Prepare a strong anion exchange resin column. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Resin Equilibration:

    • Wash the resin with 1 M sodium acetate.

    • Wash the resin thoroughly with distilled water to remove excess sodium acetate.

  • Peptide Loading: Dissolve the peptide in distilled water and apply it to the equilibrated column.

  • Elution: Elute the peptide from the column with distilled water. Collect the fractions containing the peptide.

  • Lyophilization: Freeze-dry the pooled fractions containing the peptide to obtain the peptide as an acetate salt.

Diagrams

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-17) MC1R MC1R (Melanocortin 1 Receptor) ACTH->MC1R Binding G_protein Gs Protein MC1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Steroidogenic Enzymes) CREB->Gene_Expression Transcription Activation Biological_Response Biological Response (e.g., Steroidogenesis) Gene_Expression->Biological_Response

Caption: ACTH (1-17) signaling pathway via the MC1 receptor.

Peptide_Purity_Workflow cluster_QC Purity and Identity Analysis Start Crude ACTH (1-17) Peptide Synthesis Purification Preparative RP-HPLC Start->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control Lyophilization->QC Analytical_HPLC Analytical RP-HPLC MS Mass Spectrometry (MS) MSMS Tandem MS (MS/MS) Final_Product Purified this compound Analytical_HPLC->Final_Product MS->Final_Product MSMS->Final_Product

Caption: Experimental workflow for peptide purification and analysis.

TFA_Troubleshooting Problem Inconsistent Experimental Results Cause1 TFA Interference? Problem->Cause1 Cause2 Peptide Impurity? Problem->Cause2 Cause3 Incorrect Peptide Concentration? Problem->Cause3 Solution1 Perform TFA Salt Exchange (e.g., to Acetate) Cause1->Solution1 Solution2 Re-purify Peptide or Characterize Impurities (HPLC, MS/MS) Cause2->Solution2 Solution3 Perform Amino Acid Analysis for Net Peptide Content Cause3->Solution3

Caption: Logical troubleshooting for inconsistent experimental results.

References

Technical Support Center: Synthetic ACTH (1-17) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Adrenocorticotropic Hormone (ACTH) (1-17) Trifluoroacetate (B77799) (TFA).

Frequently Asked Questions (FAQs)

Q1: What is synthetic ACTH (1-17) TFA?

A1: Synthetic this compound is the trifluoroacetate salt of a synthetically produced peptide fragment of the Adrenocorticotropic Hormone. It consists of the first 17 amino acids of the full-length ACTH protein. The TFA counter-ion is typically introduced during the purification process by reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the common contaminants I might find in my synthetic this compound sample?

A2: Commercially available synthetic this compound can be of high purity, with some suppliers reporting purities as high as 99.19%[1]. However, like all synthetic peptides, it may contain several types of impurities, including:

  • Process-Related Impurities: These are by-products of the peptide synthesis process and can include truncated sequences (missing one or more amino acids), deletion sequences (lacking a single amino acid from within the chain), and sequences with incomplete removal of protecting groups used during synthesis.[2][3]

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is a common residual reagent from the HPLC purification process and will be present as a counter-ion.[4] Water is also a common component of lyophilized peptides.

  • Modifications: Peptides containing susceptible amino acids may undergo oxidation (e.g., Methionine), deamidation (e.g., Asparagine, Glutamine), or cyclization.[2][3]

  • Endotoxins: Depending on the synthesis and handling procedures, bacterial endotoxins may be present, which can be problematic for cellular assays.

Q3: Why is there Trifluoroacetic Acid (TFA) in my peptide?

A3: Trifluoroacetic acid is a strong acid commonly used in the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during RP-HPLC purification. It helps to achieve good separation and sharp peaks in the chromatogram. While much of the free TFA is removed during lyophilization, it remains as a counter-ion bound to the positively charged amino acid residues in the peptide.[4]

Q4: How can residual TFA affect my experiments?

A4: Residual TFA can lower the pH of your peptide solution and may interfere with certain biological assays. At high concentrations, it can be toxic to cells. For sensitive cell-based experiments, it is important to consider the potential effects of TFA. In some cases, exchanging the TFA counter-ion for a more biocompatible one, like acetate (B1210297) or hydrochloride, may be necessary.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with synthetic this compound.

Issue 1: Unexpected or Multiple Peaks in HPLC Analysis

Possible Causes and Solutions:

CauseRecommended Action
Peptide Degradation: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.Store the lyophilized peptide at -20°C or lower, protected from light. Reconstitute only the amount needed for the experiment and avoid repeated freeze-thaw cycles of the stock solution.
Presence of Impurities: The additional peaks may represent synthesis-related impurities such as truncated or deletion sequences.Use high-resolution mass spectrometry to identify the molecular weights of the species in each peak. Compare these with the expected molecular weight of ACTH (1-17) and potential impurities (see Table 1).
Oxidation: The Methionine residue at position 4 is susceptible to oxidation.Prepare solutions in degassed buffers and consider adding antioxidants if the application allows. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Incorrect Mass Detected by Mass Spectrometry

Possible Causes and Solutions:

CauseRecommended Action
Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium, potassium) present in the sample or matrix.Ensure high purity of solvents and matrices. Desalt the peptide sample using a suitable method before MS analysis.
Incomplete Deprotection: Protecting groups from the synthesis may not have been completely removed.Review the synthesis and cleavage protocols. The presence of common protecting groups can be identified by their characteristic mass additions.
Peptide Modifications: The peptide may have undergone modifications such as oxidation or deamidation.Check for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation of Methionine).
Issue 3: Low Biological Activity or Inconsistent Results in Cellular Assays

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Peptide Quantification: The gross weight of the lyophilized peptide includes the peptide itself, bound water, and counter-ions (TFA).For accurate concentration determination, perform amino acid analysis to determine the net peptide content. Alternatively, use UV spectrophotometry at 280 nm if the peptide contains Trp or Tyr residues.
TFA Interference: Residual TFA may be affecting cellular health or the assay itself.Consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate.
Endotoxin (B1171834) Contamination: Endotoxins can cause non-specific cellular responses.Use peptides that have been tested for and confirmed to have low endotoxin levels, especially for in vivo or primary cell culture experiments.

Quantitative Data

The purity of synthetic this compound can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) for lot-specific data.

Table 1: Example Purity and Composition of a Commercial Batch of Synthetic this compound

ParameterValueMethod
Purity (by HPLC) 99.19%[1]RP-HPLC
Molecular Weight (Observed) 2093.4 g/mol Mass Spectrometry
Molecular Weight (Expected) 2093.41 g/mol ---
Appearance White to off-white powderVisual
Solubility Soluble in waterVisual

Table 2: Potential Process-Related Impurities in Synthetic ACTH (1-17)

This table lists the theoretical molecular weights of some potential deletion impurities to aid in the interpretation of mass spectrometry data. The sequence of ACTH (1-17) is: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg.

ImpurityMissing Amino AcidTheoretical Monoisotopic Mass (Da)
[des-Ser1]-ACTH(2-17) Serine2006.00
[des-Tyr2]-ACTH(1,3-17) Tyrosine1930.01
[des-Met4]-ACTH(1-3,5-17) Methionine1961.96
[des-Gly10]-ACTH(1-9,11-17) Glycine2036.02
[des-Arg17]-ACTH(1-16) Arginine1937.00

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol provides a general method for the purity analysis of synthetic this compound. Optimization may be required based on the specific HPLC system and column.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 20 µL of the sample solution.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Calculate the purity by integrating the peak areas. The purity is the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Prepare & Degas Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in Acetonitrile) equilibrate Equilibrate C18 Column prep_mp->equilibrate prep_sample Dissolve this compound in Mobile Phase A (1 mg/mL) inject Inject Sample (20 µL) prep_sample->inject equilibrate->inject gradient Run Gradient Elution (5-65% B over 30 min) inject->gradient detect UV Detection (214 nm / 280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for RP-HPLC analysis.
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

This protocol describes a general method for confirming the molecular weight of synthetic this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • This compound sample

  • Calibration standards

Procedure:

  • Prepare the matrix solution.

  • Dissolve the this compound sample in 0.1% TFA in water to a concentration of approximately 10 pmol/µL.

  • Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and let it air dry to allow for co-crystallization.

  • Calibrate the mass spectrometer using known peptide standards.

  • Acquire the mass spectrum of the sample in positive ion mode.

  • Analyze the spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_matrix Prepare Matrix Solution (e.g., CHCA) mix Mix Sample and Matrix (1:1) prep_matrix->mix prep_sample Dissolve this compound (approx. 10 pmol/µL) prep_sample->mix spot Spot on MALDI Plate & Air Dry mix->spot acquire Acquire Mass Spectrum (Positive Ion Mode) spot->acquire calibrate Calibrate Instrument calibrate->acquire determine_mass Determine Monoisotopic Mass acquire->determine_mass compare Compare with Theoretical Mass determine_mass->compare

Figure 2. Workflow for MALDI-TOF MS analysis.

Signaling Pathways

ACTH (1-17) is an agonist for melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). The binding of ACTH (1-17) to MC1R initiates a signaling cascade that is crucial for various physiological processes, including pigmentation in melanocytes.

Signaling_Pathway ACTH ACTH (1-17) MC1R MC1R (G-protein coupled receptor) ACTH->MC1R binds G_protein Gs Protein MC1R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Melanocyte Master Regulator) CREB->MITF activates transcription of Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Figure 3. Simplified MC1R signaling pathway activated by ACTH (1-17).

References

Validation & Comparative

Comparative Analysis of ACTH (1-17) TFA and alpha-MSH Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of Adrenocorticotropic Hormone (1-17) Trifluoroacetate (TFA) and alpha-Melanocyte Stimulating Hormone (α-MSH). Both peptides are derived from the pro-opiomelanocortin (POMC) prohormone and play crucial roles in various physiological processes through their interaction with melanocortin receptors (MCRs).[1][2] The trifluoroacetic acid (TFA) associated with ACTH (1-17) is a remnant from the peptide synthesis and purification process and is not considered to have a significant impact on its biological activity. The core of this comparison focuses on the peptide structures themselves.

The first 13 amino acids of ACTH are identical to the sequence of α-MSH, which forms the basis for their overlapping, yet distinct, pharmacological profiles.[1][3]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters comparing the activity of ACTH (1-17) and α-MSH at the human melanocortin-1 receptor (hMC1R).

Table 1: Receptor Binding Affinity at hMC1R

PeptideReceptorKi (nM)Cell LineRadioligand
ACTH (1-17) hMC1R0.21 ± 0.03[4][5]HEK 293[125I]Nle4,D-Phe7-α-MSH
alpha-MSH hMC1R0.13 ± 0.005[4][5]HEK 293[125I]Nle4,D-Phe7-α-MSH

Table 2: Functional Activity and Receptor Specificity

PeptideReceptor ActivityKey Findings
ACTH (1-17) MC1R : Potent Agonist[4][5]More potent than α-MSH in stimulating cAMP and IP3 production.[4]
MC2R : AgonistThe C-terminal residues (15-18) are critical for MC2R activation.[3][6]
alpha-MSH MC1R : Potent Agonist[7]High affinity for MC1R, MC4R, and MC5R.[2]
MC2R : No Activity[3][8][9]Lacks the C-terminal sequence necessary for MC2R binding and activation.

Signaling Pathways

Both ACTH (1-17) and α-MSH exert their effects by binding to G protein-coupled receptors (GPCRs). Upon binding to MC1R, they primarily activate the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][10] This cascade mediates downstream effects such as melanogenesis in melanocytes.[10] Notably, ACTH (1-17) has been shown to be more potent than α-MSH in stimulating not only cAMP but also inositol (B14025) 1,4,5-trisphosphate (IP3) production at the hMC1R.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MC1R MC1R G_protein Gαs MC1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF Gene Expression CREB->MITF Promotes Physiological_Response Physiological Response (e.g., Melanogenesis) MITF->Physiological_Response Leads to Ligand ACTH (1-17) or alpha-MSH Ligand->MC1R Binds

MC1R Signaling Pathway

Experimental Protocols

The data presented above are typically generated using competitive binding assays and functional assays measuring second messenger production.

1. Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test ligand (e.g., ACTH (1-17)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transfected with the gene encoding the human melanocortin-1 receptor (hMC1R).[4]

  • Membrane Preparation: Transfected cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • A constant concentration of the radioligand ([125I]Nle4,D-Phe7-α-MSH) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (ACTH (1-17) or α-MSH) are added to the reaction tubes.

    • The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).[8]

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This protocol measures the ability of a ligand to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to its receptor, thus determining its functional potency (EC50).

  • Cell Culture: Cells expressing the target melanocortin receptor (e.g., hMC1R) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into multi-well plates and grown to a suitable confluency.

    • The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Cells are stimulated with increasing concentrations of the test agonist (ACTH (1-17) or α-MSH) for a defined period.

    • Following stimulation, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.[8]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.

G A Transfect HEK 293 cells with hMC1R gene B Prepare cell membranes A->B C Incubate membranes with: 1. [125I]-labeled α-MSH (constant) 2. Unlabeled Ligand (varied conc.) B->C D Separate bound from free radioligand via filtration C->D E Quantify radioactivity on filter D->E F Calculate IC50 and Ki values E->F

Workflow for Competitive Binding Assay

Summary of Comparison

  • Receptor Affinity: While both peptides exhibit high, nanomolar affinity for the MC1R, α-MSH binds with a slightly higher affinity than ACTH (1-17).[4]

  • Functional Potency: Despite its slightly lower binding affinity, ACTH (1-17) is a more potent agonist at the hMC1R, stimulating greater production of the second messengers cAMP and IP3 compared to α-MSH.[4] This suggests that the additional amino acids in ACTH (1-17) may contribute to a more effective conformational change in the receptor upon binding, leading to enhanced signal transduction.

  • Receptor Specificity: The most significant difference lies in their activity at the MC2R. The MC2R is the specific receptor for ACTH and is crucial for stimulating cortisol production in the adrenal cortex.[11][12] Alpha-MSH does not activate the MC2R.[9] This specificity is conferred by the C-terminal portion of the ACTH molecule, which is absent in α-MSH.[3]

References

Efficacy of ACTH (1-17) TFA versus other Melanocortin Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ACTH (1-17) Trifluoroacetate (TFA) and other prominent melanocortin agonists. The information is compiled to assist researchers in making informed decisions for their studies by presenting available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Introduction to Melanocortin Agonists

The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, and their endogenous ligands, plays a crucial role in a wide array of physiological processes. These include pigmentation, steroidogenesis, energy homeostasis, and inflammation. The endogenous agonists are derived from the pro-opiomelanocortin (POMC) prohormone and include adrenocorticotropic hormone (ACTH) and α-, β-, and γ-melanocyte-stimulating hormones (MSH). ACTH (1-17) is a fragment of the full-length ACTH and has demonstrated significant biological activity, particularly at the MC1 receptor. This guide focuses on comparing the efficacy of this fragment with other well-characterized melanocortin agonists.

Quantitative Comparison of Melanocortin Agonist Efficacy

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various melanocortin agonists at the different melanocortin receptors. It is important to note that comprehensive data for ACTH (1-17) across all receptor subtypes is limited in the public domain. Where specific data for ACTH (1-17) is unavailable, data for longer ACTH fragments or related compounds are provided with appropriate context.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Agonists

AgonistMC1RMC3RMC4RMC5R
ACTH (1-17) 0.21 ± 0.03[1]Not ReportedNot ReportedNot Reported
α-MSH 0.13 ± 0.005[1]Moderate AffinityModerate AffinityHigh Affinity
Acthar Gel (contains ACTH) High AffinityModerate AffinityModerate AffinityLow Affinity
NDP-MSH High AffinityHigh AffinityHigh AffinityHigh Affinity
Setmelanotide Lower AffinityLower AffinityHigh AffinityNot Reported

Note: "Not Reported" indicates that specific data for this agonist at the respective receptor was not found in the searched literature. Affinity levels are qualitative descriptions based on available data.

Table 2: Functional Potency (EC50, nM) for cAMP Production

AgonistMC1RMC2RMC3RMC4RMC5R
ACTH (1-17) More potent than α-MSH[1]Not ReportedNot ReportedNot ReportedNot Reported
α-MSH PotentNo ActivityPotentPotentPotent
Acthar Gel (contains ACTH) Full AgonistFull Agonist (lowest activity)Full AgonistFull Agonist (highest activity)Partial Agonist
ACTH (1-24) Full AgonistFull AgonistFull AgonistFull AgonistFull Agonist
NDP-MSH Full AgonistNot ReportedFull AgonistFull AgonistFull Agonist
Setmelanotide Full AgonistNot ReportedFull AgonistFull AgonistNot Reported

Note: "Not Reported" indicates that specific data for this agonist at the respective receptor was not found in the searched literature. A direct EC50 value for ACTH (1-17) was not available in the search results, only a qualitative comparison to α-MSH at MC1R.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists, it is essential to visualize their signaling pathways and the experimental workflows used to assess their efficacy.

Melanocortin Receptor Signaling Pathway

Melanocortin receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Some melanocortin receptors can also couple to other signaling pathways, such as the Gq pathway, leading to the activation of phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Melanocortin Agonist (e.g., ACTH (1-17)) MCR Melanocortin Receptor (MC1R-MC5R) Agonist->MCR Binding G_Protein G Protein (Gs/Gq) MCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP ATP to cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Melanocortin Receptor Signaling Pathways
Experimental Workflow for Functional Assays

The following diagram illustrates a typical workflow for assessing the functional activity of melanocortin agonists using a cell-based assay that measures second messenger production (e.g., cAMP or IP3).

Experimental_Workflow start Start cell_culture 1. Cell Culture (Cells expressing the target melanocortin receptor) start->cell_culture plating 2. Cell Plating (Seed cells into a multi-well plate) cell_culture->plating agonist_prep 3. Agonist Preparation (Prepare serial dilutions of ACTH (1-17) and other agonists) plating->agonist_prep stimulation 4. Cell Stimulation (Add agonists to the cells and incubate for a defined period) agonist_prep->stimulation lysis 5. Cell Lysis (Lyse cells to release intracellular contents) stimulation->lysis detection 6. Second Messenger Detection (e.g., cAMP or IP3 assay) lysis->detection data_analysis 7. Data Analysis (Generate dose-response curves and calculate EC50/Emax) detection->data_analysis end End data_analysis->end

GPCR Functional Assay Workflow

Detailed Experimental Protocols

cAMP Accumulation Assay Protocol

This protocol outlines a typical competitive immunoassay for the quantification of cAMP, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

  • Cells stably or transiently expressing the melanocortin receptor of interest.

  • Cell culture medium and supplements.

  • Multi-well assay plates (e.g., 96-well or 384-well).

  • Test compounds: ACTH (1-17) TFA and other melanocortin agonists.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (commercially available kits from various suppliers).

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Seeding: Seed the cells into the wells of a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the melanocortin agonists in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted agonists. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves adding a lysis buffer containing a labeled cAMP conjugate and a specific antibody.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Inositol Phosphate (IP1) Accumulation Assay Protocol

This protocol is for measuring the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • Cell culture medium and supplements.

  • Multi-well assay plates.

  • Test compounds: this compound and other melanocortin agonists.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • IP1 assay kit (e.g., HTRF-based kits).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the agonists in stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the stimulation buffer containing the agonists. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody from the assay kit to the wells. Incubate at room temperature for the time specified in the kit protocol.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals and determine the IP1 concentration from a standard curve. Plot the IP1 concentration against the agonist concentration to determine EC50 and Emax values.

Summary and Conclusion

The available data indicates that ACTH (1-17) is a potent agonist at the human MC1 receptor, with a binding affinity comparable to the endogenous ligand α-MSH and a higher potency in stimulating cAMP and IP3 production[1]. This suggests its potential significance in physiological processes mediated by MC1R. However, a comprehensive understanding of its efficacy across the full spectrum of melanocortin receptors is currently limited by the lack of publicly available quantitative data for MC3R, MC4R, and MC5R.

In contrast, other melanocortin agonists such as NDP-MSH and Setmelanotide have been more extensively characterized across multiple receptor subtypes. The provided data tables and experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the pharmacological profile of this compound. The signaling pathway and workflow diagrams serve as visual aids to conceptualize the underlying biological mechanisms and experimental designs. Future research focusing on the direct comparison of ACTH (1-17) with other agonists across all melanocortin receptors will be invaluable for the drug development community.

References

A Comparative Analysis of ACTH (1-17) TFA Receptor Selectivity Against Other Melanocortin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor selectivity profile of the synthetic peptide Adrenocorticotropic Hormone (1-17) Trifluoroacetate (ACTH (1-17) TFA) with other key endogenous and synthetic melanocortin peptides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance comparison, aiding in the selection of appropriate ligands for melanocortin receptor (MCR) research.

The melanocortin system, comprising five G protein-coupled receptors (MC1R to MC5R), is a crucial regulator of a wide array of physiological processes.[1] These include pigmentation, steroidogenesis, energy homeostasis, and inflammation. The receptors are activated by a family of peptides derived from the pro-opiomelanocortin (POMC) precursor, such as ACTH and α-melanocyte-stimulating hormone (α-MSH). The distinct expression patterns and signaling pathways of each MCR subtype make them attractive therapeutic targets. Understanding the selectivity of various ligands is paramount for developing targeted therapies with minimal off-target effects.

Comparative Receptor Selectivity Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH (1-17) and other selected peptides for the five human melanocortin receptors (hMCRs). The data has been compiled from various sources, and it is important to note that absolute values may vary between studies due to different experimental conditions.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
ACTH (1-17) hMC1R0.21[2]-
hMC2RLow to no affinity/activity[3]Low to no affinity/activity[3]
hMC3RData not availableData not available
hMC4RData not availableData not available
hMC5RData not availableData not available
ACTH (1-39) (human) hMC1R-8 (pM)[4]
hMC2R0.3[3]0.057[1][5]
hMC3R--
hMC4R--
hMC5R--
α-MSH hMC1R0.13[2]0.002 (pM)[4]
hMC2RNo activityNo activity
hMC3R-0.88 (mouse)[6]
hMC4R-1.05 (mouse)[6]
hMC5R-1.34 (mouse)[6]
[Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) hMC1R0.085[7]0.001-0.002 (pM)[4]
hMC2RNo activityNo activity
hMC3R0.4[7]-
hMC4R3.8[7]-
hMC5R5.1[7]-

Ki values represent the concentration of the competing ligand that binds to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of a ligand that gives half-maximal response. A lower EC50 value indicates a higher potency.

  • Indicates data not readily available in the searched literature under comparable conditions.

Analysis of Selectivity

ACTH (1-17) demonstrates high affinity for the hMC1R, comparable to the endogenous ligand α-MSH.[2] However, its activity at other melanocortin receptors is not well-documented in publicly available literature. Notably, the full sequence of ACTH (1-39) is required for significant activity at the MC2R, and fragments shorter than ACTH (1-24) show a dramatic loss of potency at this receptor.[3] The unique requirement for the C-terminal portion of ACTH for MC2R activation highlights a key difference in the binding pockets of the MCR subtypes.

ACTH (1-39) is the endogenous agonist for the MC2R, exhibiting very high potency.[1][5] It also demonstrates activity at other MCRs, making it a relatively non-selective agonist.

α-MSH shows very high potency at the hMC1R.[4] It is also a potent agonist at MC3R, MC4R, and MC5R, but is inactive at MC2R.[6]

NDP-MSH , a synthetic analog of α-MSH, is a highly potent agonist at MC1R, MC3R, MC4R, and MC5R, with significantly increased stability compared to its endogenous counterpart.[7] Like α-MSH, it does not activate MC2R.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the canonical melanocortin receptor signaling pathway and the workflows for the experimental protocols used to determine receptor binding and functional activity.

Melanocortin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Melanocortin Peptide MCR Melanocortin Receptor (MCR) Ligand->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates

Figure 1: Canonical Melanocortin Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start prepare_cells Prepare cell membranes expressing MCR start->prepare_cells add_radioligand Add fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) prepare_cells->add_radioligand add_competitor Add varying concentrations of unlabeled competitor peptide (e.g., ACTH (1-17)) add_radioligand->add_competitor incubate Incubate to reach binding equilibrium add_competitor->incubate separate Separate bound from free ligand (Filtration) incubate->separate measure Measure radioactivity of bound ligand (Scintillation Counting) separate->measure analyze Analyze data: Plot % inhibition vs. concentration Calculate IC₅₀ and Ki measure->analyze end End analyze->end

Figure 2: Competitive Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing MCR in microplate start->seed_cells add_agonist Add varying concentrations of agonist peptide (e.g., ACTH (1-17)) seed_cells->add_agonist incubate Incubate to stimulate cAMP production add_agonist->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP analyze Analyze data: Plot cAMP concentration vs. agonist concentration Calculate EC₅₀ detect_cAMP->analyze end End analyze->end

Figure 3: cAMP Functional Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific melanocortin receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human melanocortin receptor of interest (e.g., HEK293-hMC1R).

  • Radioligand: [¹²⁵I]NDP-α-MSH.

  • Test peptide: this compound and other comparator peptides.

  • Binding Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein/well), a fixed concentration of [¹²⁵I]NDP-α-MSH (typically at its Kd value), and a range of concentrations of the unlabeled test peptide in binding buffer.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a test peptide to stimulate the production of cyclic AMP (cAMP) via a specific melanocortin receptor, thus determining its functional potency (EC50).

Materials:

  • A cell line stably expressing the human melanocortin receptor of interest (e.g., CHO-hMC4R).

  • Test peptide: this compound and other comparator peptides.

  • Cell culture medium.

  • Stimulation Buffer: e.g., HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Agonist Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of the test peptide.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

  • cAMP Detection: Perform the detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to convert the raw assay signal from each well into a cAMP concentration. Plot the cAMP concentration against the log concentration of the test peptide. The concentration of the peptide that produces 50% of the maximal response is the EC50 value.

Conclusion

ACTH (1-17) is a potent agonist at the hMC1R. Its selectivity profile across the other melanocortin receptors requires further investigation to be fully elucidated. In contrast, ACTH (1-39) is a non-selective agonist with particularly high potency at the MC2R, while α-MSH and its synthetic analog NDP-MSH are potent agonists at MC1R, MC3R, MC4R, and MC5R, but are inactive at MC2R. The choice of peptide for research or therapeutic development will critically depend on the desired receptor target and the intended physiological outcome. The experimental protocols and data presented in this guide offer a foundational resource for making these informed decisions.

References

Comparative Analysis of Synthetic ACTH (1-17) from Different Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic Adrenocorticotropic Hormone (ACTH) (1-17) from various commercial suppliers. Due to the limited availability of direct, third-party comparative studies, this document focuses on presenting publicly available supplier specifications and providing standardized experimental protocols to enable researchers to conduct their own performance comparisons.

Introduction to Synthetic ACTH (1-17)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. The synthetic fragment ACTH (1-17), with the sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH, is a potent agonist for the melanocortin 1 receptor (MC1R) and is involved in various biological processes, including melanogenesis.[1][2] The purity, potency, and stability of synthetic peptides can vary between suppliers, potentially impacting experimental outcomes. This guide aims to equip researchers with the necessary information and methodologies to select and validate the most suitable synthetic ACTH (1-17) for their research needs.

Supplier Overview and Product Specifications

The following table summarizes publicly available information for synthetic ACTH (1-17) from several notable suppliers. Researchers are encouraged to visit the suppliers' websites for the most current data and to request certificates of analysis for specific lots.

Supplier Product Number Purity (HPLC) Form Storage Conditions Notes
CPC Scientific ACTH-011ANot specifiedLyophilized powder-20 ± 5 °CProvided as a trifluoroacetate (B77799) salt.
Abbiotec 350022Not specifiedLyophilized solid-20°CSupplied as a trifluoroacetate salt.
Intavis Peptide Services Not specified≥ 95%Lyophilized TFA-saltNot specifiedDelivered with MALDI-MS & RP-HPLC data.[3]
MedChemExpress HY-P0100ANot specifiedNot specifiedNot specifiedKi of 0.21 nM for human MC1 receptor.[4][5]
Eurogentec AS-60708Not specifiedLyophilized- 20 °C
LKT Labs A0967≥95%Not specified-20°CSoluble in water.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of synthetic ACTH (1-17) from different suppliers, the following standardized protocols are provided.

Purity and Identity Verification by Mass Spectrometry and HPLC

Objective: To verify the molecular weight and assess the purity of the peptide from different suppliers.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized peptides in a suitable solvent (e.g., water or acetonitrile (B52724)/water mixture) to a final concentration of 1 mg/mL.

  • Mass Spectrometry (MS):

    • Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS to determine the molecular mass of the peptide.

    • Compare the observed mass to the theoretical mass of ACTH (1-17) (C₉₅H₁₄₅N₂₉O₂₃S), which is approximately 2093.5 g/mol .

  • High-Performance Liquid Chromatography (HPLC):

    • Use a reverse-phase C18 column.

    • Employ a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Calculate the purity based on the area of the main peak relative to the total peak area.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output start Lyophilized Peptides (from different suppliers) reconstitute Reconstitute in Solvent (1 mg/mL) start->reconstitute ms Mass Spectrometry (MALDI-TOF or ESI) reconstitute->ms hplc Reverse-Phase HPLC reconstitute->hplc mw Verify Molecular Weight ms->mw purity Assess Purity hplc->purity

In Vitro Bioactivity Assessment: Melanocortin Receptor 1 (MC1R) Binding Assay

Objective: To compare the binding affinity of ACTH (1-17) from different suppliers to its target receptor, MC1R.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human MC1R (e.g., HEK293-hMC1R).

  • Radioligand: Use a labeled high-affinity MC1R ligand, such as [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH.

  • Competitive Binding Assay:

    • Incubate the MC1R-expressing cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled ACTH (1-17) from each supplier.

    • After incubation, wash the cells to remove unbound ligand.

    • Measure the remaining radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_incubation Incubation cells HEK293 cells expressing hMC1R incubate Incubate cells with radioligand and varying concentrations of competitor cells->incubate radioligand [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH (Radioligand) radioligand->incubate competitor Unlabeled ACTH (1-17) (from different suppliers) competitor->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound radioactivity (Gamma Counter) wash->measure analyze Calculate IC₅₀ and Ki measure->analyze

Functional Potency Assessment: cAMP Production Assay

Objective: To evaluate the functional potency of ACTH (1-17) from different suppliers by measuring its ability to stimulate cyclic AMP (cAMP) production in MC1R-expressing cells.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human MC1R.

  • Cell Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of ACTH (1-17) from each supplier for a defined period (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the ACTH (1-17) concentration.

    • Determine the EC₅₀ (the concentration of the peptide that produces 50% of the maximal response).

G

Stability Assessment

Objective: To compare the stability of ACTH (1-17) from different suppliers under various storage conditions.

Methodology:

  • Sample Preparation: Reconstitute the peptides to a known concentration in a relevant buffer (e.g., PBS).

  • Incubation: Aliquot the peptide solutions and store them at different temperatures (e.g., 4°C, room temperature, and 37°C) for various time points (e.g., 0, 24, 48, and 72 hours).

  • Analysis: At each time point, analyze the samples using RP-HPLC to determine the percentage of the intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide against time for each storage condition to determine the degradation rate. Studies have shown that ACTH is more stable in EDTA plasma at room temperature for at least 6 hours.[5] For longer-term storage, freezing is recommended.

Conclusion

The selection of a synthetic peptide supplier is a critical step in ensuring the reproducibility and reliability of experimental results. While this guide provides a starting point by summarizing available information, it is imperative for researchers to perform their own validation experiments. The provided protocols for purity, bioactivity, and stability assessment offer a framework for a comprehensive comparative analysis of synthetic ACTH (1-17) from different sources. By systematically evaluating these key performance parameters, researchers can make an informed decision and enhance the quality of their scientific investigations.

References

ACTH (1-17) TFA: A Focused Alternative to Full-Length ACTH for Melanocortin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of ACTH (1-17) Trifluoroacetate (TFA) and full-length Adrenocorticotropic Hormone (ACTH) (1-39) for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data, focusing on their utility as research tools in the study of melanocortin receptor signaling.

This guide explores the potential of ACTH (1-17) TFA, a truncated analogue of the endogenous 39-amino acid peptide hormone ACTH, as a viable alternative to the full-length molecule in various research applications. By focusing on the essential N-terminal sequence, ACTH (1-17) offers a more targeted approach to studying melanocortin receptor activation, particularly at the Melanocortin 2 Receptor (MC2R), the primary target of ACTH in the adrenal gland.

Executive Summary

ACTH (1-17) represents the minimal peptide sequence required for binding and activation of the MC2R. While full-length ACTH (1-39) remains the endogenous and most potent agonist, the 1-17 fragment provides a valuable tool for investigating the core mechanisms of ACTH action. This guide will delve into the comparative binding affinities, steroidogenic potency, and the signaling pathways activated by both molecules. While direct comparative data for the TFA salt of ACTH (1-17) is limited, the available information on the ACTH (1-17) peptide provides a strong foundation for its utility.

Comparative Performance Data

The following table summarizes the key quantitative data comparing ACTH (1-17) and full-length ACTH (1-39) based on available in vitro studies. It is important to note that direct head-to-head comparisons are not always available, and experimental conditions may vary between studies.

ParameterACTH (1-17)Full-Length ACTH (1-39)Key Insights
MC2R Binding Affinity (IC50) Data not readily availablePotent bindingWhile a specific IC50 value for ACTH (1-17) at the MC2R is not consistently reported in the literature, it is established as the minimal sequence for receptor binding.
MC2R Activation (EC50) ~11.3 nM[1]Sub-nanomolar to low nanomolarACTH (1-17) demonstrates potent activation of the MC2R, although it is less potent than the full-length hormone. The residues 15-18 are critical for this activity.
Steroidogenic Potency (in vitro) Active, but less potent than ACTH (1-24)High potencyACTH (1-17) can stimulate steroidogenesis, but the sequence between amino acids 17 and 24 significantly enhances this activity, making ACTH (1-24) nearly equipotent to ACTH (1-39).
MC1R Binding Affinity (Ki) 0.21 nM[2]Binds with lower affinity than α-MSHACTH (1-17) is a very potent agonist at the MC1R, which should be considered in experimental design if specificity for MC2R is desired.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH ACTH (1-17) or ACTH (1-39) MC2R MC2R ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates key enzymes

Figure 1: Simplified ACTH signaling pathway in adrenal cortex cells.

The binding of both ACTH (1-17) and ACTH (1-39) to the MC2R on adrenal cortex cells initiates a G-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates key enzymes involved in the steroidogenic pathway, ultimately leading to the synthesis and secretion of cortisol.

Experimental_Workflow cluster_workflow In Vitro Bioactivity Assay Workflow start Prepare Adrenal Cell Culture (e.g., Y-1, H295R) treatment Treat cells with varying concentrations of: - this compound - ACTH (1-39) (control) start->treatment incubation Incubate for a defined period treatment->incubation collection Collect cell supernatant and/or cell lysate incubation->collection analysis Analyze for: - Cortisol/Corticosterone  (ELISA, LC-MS) - cAMP levels  (Immunoassay) collection->analysis data Generate dose-response curves and calculate EC50 values analysis->data

Figure 2: A typical experimental workflow for comparing the in-vitro bioactivity of ACTH analogues.

Detailed Experimental Protocols

In Vitro Bioassay for Steroidogenic Potency

This protocol provides a general framework for comparing the steroidogenic potency of this compound and ACTH (1-39).

1. Cell Culture:

  • Murine adrenal cortex tumor cells (e.g., Y-1) or human adrenocortical carcinoma cells (e.g., NCI-H295R) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 24- or 48-well plates and allowed to adhere and reach a desired confluency (typically 70-80%).

2. Treatment:

  • Prior to treatment, the growth medium is replaced with a serum-free or low-serum medium for a period of starvation (e.g., 2-4 hours) to reduce basal steroidogenesis.

  • Prepare serial dilutions of this compound and full-length ACTH (1-39) in the assay medium. A typical concentration range would be from 1 pM to 1 µM.

  • Cells are then treated with the different concentrations of the ACTH analogues. A vehicle control (assay medium without peptide) is also included.

3. Incubation:

  • The cells are incubated for a specific duration, which can range from 2 to 24 hours, depending on the cell type and the desired endpoint.

4. Sample Collection and Analysis:

  • After incubation, the cell culture supernatant is collected to measure secreted cortisol or corticosterone.

  • The hormone levels can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher specificity and accuracy.

5. Data Analysis:

  • The obtained data are used to generate dose-response curves by plotting the hormone concentration against the logarithm of the peptide concentration.

  • The half-maximal effective concentration (EC50) for each peptide is then calculated using non-linear regression analysis. This value represents the concentration of the peptide that elicits 50% of the maximal steroidogenic response.

Receptor Binding Assay

A competitive binding assay can be used to determine the binding affinity of the ACTH analogues to the MC2R.

1. Membrane Preparation:

  • Cell membranes are prepared from cells overexpressing the MC2R and its accessory protein, MRAP.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ACTH analogue (e.g., [125I]-ACTH (1-39)) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (this compound or ACTH (1-39)).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration.

  • The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

4. Data Analysis:

  • The data are used to generate a competition binding curve, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the unlabeled peptide that displaces 50% of the specifically bound radioligand.

  • The inhibition constant (Ki) can then be calculated from the IC50 value.

Conclusion

This compound serves as a potent and valuable research tool for investigating the fundamental aspects of MC2R activation and steroidogenesis. While it exhibits lower potency compared to full-length ACTH (1-39), its well-defined structure and focused activity on the essential N-terminal binding domain make it an attractive alternative for specific research questions. Its high affinity for the MC1R should be taken into account when designing experiments. For researchers focused on the core mechanisms of ACTH-receptor interaction and signaling, this compound offers a more targeted and potentially more cost-effective option than the full-length hormone. However, for studies requiring the maximal biological response or investigating the role of the C-terminal portion of ACTH, the full-length (1-39) peptide remains the gold standard. As with any research reagent, the choice between this compound and full-length ACTH will depend on the specific aims and design of the experiment.

References

Unveiling the Potency Landscape: A Comparative Analysis of ACTH Fragments at the Melanocortin 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the potency of various Adrenocorticotropic Hormone (ACTH) fragments on the Melanocortin 1 Receptor (MC1R), a key player in pigmentation and a potential therapeutic target.

This document summarizes quantitative data from peer-reviewed studies, details the experimental protocols used to generate this data, and provides visual representations of the key biological pathways and experimental workflows.

Quantitative Potency Comparison of ACTH Fragments at MC1R

The following table summarizes the potency of various ACTH fragments and the benchmark agonist, alpha-Melanocyte-Stimulating Hormone (α-MSH), at the MC1R. Potency is primarily reported as the half-maximal effective concentration (EC50) or the inhibition constant (Ki), with lower values indicating higher potency.

LigandSpeciesPotency (EC50/Ki)Assay TypeCell LineReference
α-MSHHumanEC50: 2 pMAdenylyl CyclaseNot Specified[1]
ACTH(1-39)HumanEC50: 8 pMAdenylyl CyclaseNot Specified[1]
ACTH(1-24)Human--HEK293[2][3][4]
Minimal (≤6-fold) change compared to ACTH(1-24) with C-terminal truncation[2][3][4]
ACTH(1-17)HumanKi: 0.21 nMRadioligand BindingNot Specified[5][6][7]
HumanEC50: 3.02 nMAdenylyl CyclaseHEK293[8][9]
HumanEC50 (melanogenesis): 0.0001 nM & 0.08 nM (biphasic)MelanogenesisMelanocytes[8]

Key Findings

  • High Potency of ACTH and its Fragments: Both full-length ACTH(1-39) and its shorter fragment, ACTH(1-17), demonstrate high potency at the human MC1R, with potencies in the picomolar to low nanomolar range.[1][5][6][7][8][9]

  • ACTH(1-17) as a Potent Agonist: The ACTH(1-17) fragment is a potent agonist at the human MC1R, with a reported Ki value of 0.21 nM and an EC50 for adenylate cyclase activation of 3.02 nM in HEK293 cells.[5][6][7][8][9] It also potently induces melanogenesis in melanocytes.[8]

  • Minimal Impact of C-terminal Truncation of ACTH(1-24): Studies on C-terminally truncated analogs of ACTH(1-24) have shown that these modifications result in minimal (at most a 6-fold) change in potency at the MC1R.[2][3][4]

  • Comparative Potency: The human MC1R is highly sensitive to both α-MSH and ACTH, with EC50 values in the picomolar range for adenylyl cyclase activation.[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: adenylyl cyclase/cAMP functional assays and radioligand binding assays.

Adenylyl Cyclase/cAMP Functional Assay

This assay measures the ability of a ligand to activate the MC1R and stimulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Typical Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with a vector expressing the human MC1R.

  • Cell Seeding: Transfected cells are seeded into multi-well plates and allowed to adhere overnight.

  • Ligand Stimulation: Cells are then treated with varying concentrations of the ACTH fragments or other ligands of interest.

  • cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive enzyme immunoassays or bioluminescent reporters.[10][11][12][13][14]

  • Data Analysis: The concentration-response data is plotted, and the EC50 value, representing the concentration of the ligand that elicits a half-maximal response, is calculated.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the MC1R by quantifying its ability to displace a radiolabeled ligand.[15][16]

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the MC1R.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled MC1R ligand (e.g., [125I]-NDP-α-MSH) and a range of concentrations of the unlabeled competitor ligand (e.g., an ACTH fragment).[17][18]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[19]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[15]

Visualizing the Molecular Interactions

To better understand the context of these potency comparisons, the following diagrams illustrate the MC1R signaling pathway and a typical experimental workflow for assessing ligand potency.

MC1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACTH_Fragment ACTH Fragment MC1R MC1R ACTH_Fragment->MC1R Binds Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression Regulates

MC1R Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (HEK293 expressing MC1R) Stimulation 3. Stimulate Cells with ACTH Fragments Cell_Culture->Stimulation Ligand_Prep 2. Prepare ACTH Fragment Dilutions Ligand_Prep->Stimulation Incubation 4. Incubate Stimulation->Incubation Lysis 5. Cell Lysis Incubation->Lysis cAMP_Measurement 6. Measure cAMP Levels Lysis->cAMP_Measurement Data_Analysis 7. Data Analysis (EC50 Calculation) cAMP_Measurement->Data_Analysis

cAMP Assay Workflow

References

A Comparative Guide to the In Vivo Efficacy of ACTH (1-17) TFA and Alternative Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Adrenocorticotropic Hormone (1-17) Trifluoroacetate (TFA) and other therapeutic alternatives. The information presented is based on available experimental data from clinical and preclinical studies, with a focus on infantile spasms and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key in vivo studies, offering a clear comparison of ACTH (1-17) TFA's performance against other treatments.

Table 1: Treatment of Infantile Spasms
Treatment ComparisonPrimary Efficacy EndpointACTH Response RateComparator Response RateStudy TypeReference
High-Dose ACTH vs. Prednisone (B1679067) Cessation of spasms and resolution of hypsarrhythmia86.6% (13/15 patients)28.6% (4/14 patients)Prospective, Randomized, Blinded[1][2]
ACTH vs. Vigabatrin Cessation of spasms74% (14/19 patients)48% (11/23 patients)Randomized, Prospective[2][3]
ACTH + Vigabatrin vs. ACTH Alone Cessation of spasms (from day 14 to 42)72% (18/25 patients)44% (11/25 patients)Randomized Controlled Trial[4]
Table 2: Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Treatment ComparisonPrimary Efficacy EndpointOral ACTH OutcomeComparator OutcomeStudy TypeReference
Oral ACTH vs. Scrambled Peptide Mean Maximum Clinical Score1.2 ± 0.32.2 ± 0.3Preclinical (in vivo)[3]
Oral ACTH vs. Scrambled Peptide Frequency of CD4+IL-17+ T cells in CNSSignificantly decreasedNo significant changePreclinical (in vivo)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Dose ACTH vs. Prednisone for Infantile Spasms
  • Study Design: A prospective, randomized, single-blinded study.

  • Participants: Infants with newly diagnosed infantile spasms, confirmed by the presence of clinical spasms and hypsarrhythmia on a full sleep cycle video-EEG. Patients with prior steroid or ACTH treatment were excluded.

  • Treatment Arms:

    • ACTH Group: Received high-dose corticotropin (B344483) at 150 U/m²/day for 2 weeks.

    • Prednisone Group: Received prednisone at 2 mg/kg/day for 2 weeks.

  • Primary Outcome: The primary response was defined as the complete cessation of clinical spasms and the elimination of hypsarrhythmia on the EEG by the end of the 2-week treatment period. The outcome was assessed by an investigator blinded to the treatment allocation.

  • Follow-up: Responders had their treatment tapered off over 12 days. Non-responders were crossed over to the other treatment arm.[1][2]

Oral ACTH in a Mouse Model of EAE
  • Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in SJL/J mice.

  • Induction of EAE: Mice were immunized with proteolipid protein peptide 138–151.

  • Treatment Arms:

    • Oral ACTH Group: Mice were gavaged daily with 10 µg of ACTH (1-39) during ongoing disease.

    • Control Group: Mice were gavaged daily with a scrambled peptide (scrambled α-melanocyte-stimulating hormone).

  • Primary Outcomes:

    • Clinical Score: Disease severity was monitored and scored daily.

    • Immunological Analysis: At day 19 post-immunization, lymphocytes were isolated from the central nervous system (CNS) and spleen. The frequencies of CD4+ and γδ T cells producing IL-17 were determined by flow cytometry.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of ACTH (1-17) are mediated through its interaction with melanocortin receptors, triggering distinct signaling cascades.

ACTH-Mediated Steroidogenesis

The classical mechanism of action for ACTH involves the stimulation of cortisol production in the adrenal cortex. This process is initiated by the binding of ACTH to the melanocortin 2 receptor (MC2R).

ACTH_Steroidogenesis ACTH ACTH MC2R MC2R ACTH->MC2R Binds to G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol Esters PKA->Cholesterol Stimulates hydrolysis Free_Cholesterol Free Cholesterol PKA->Free_Cholesterol Mobilizes to Mitochondrion Cholesterol->Free_Cholesterol Mitochondrion Mitochondrion Free_Cholesterol->Mitochondrion Cortisol Cortisol Mitochondrion->Cortisol Steroidogenesis

Caption: ACTH binding to MC2R initiates a cAMP/PKA signaling cascade leading to cortisol synthesis.

Neuroprotective and Anti-inflammatory Signaling of Melanocortins

Beyond its steroidogenic effects, ACTH and its fragments, including ACTH (1-17), exert direct neuroprotective and anti-inflammatory actions through various melanocortin receptors (MC1R, MC3R, MC4R) in the central nervous system and on immune cells. These effects are often independent of corticosteroid production.

Melanocortin_Neuroprotection cluster_ligands Melanocortin Ligands cluster_receptors Melanocortin Receptors (MCRs) ACTH_1_17 ACTH (1-17) MC1R MC1R ACTH_1_17->MC1R Bind to MC3R MC3R ACTH_1_17->MC3R Bind to MC4R MC4R ACTH_1_17->MC4R Bind to alpha_MSH α-MSH alpha_MSH->MC1R Bind to alpha_MSH->MC3R Bind to alpha_MSH->MC4R Bind to cAMP_PKA ↑ cAMP / PKA MC1R->cAMP_PKA MC3R->cAMP_PKA MC4R->cAMP_PKA Anti_inflammatory Anti-inflammatory Effects cAMP_PKA->Anti_inflammatory Neuroprotective Neuroprotective Effects cAMP_PKA->Neuroprotective Cytokine_Mod ↓ Pro-inflammatory Cytokines (e.g., IL-17) Anti_inflammatory->Cytokine_Mod Neuronal_Survival ↑ Neuronal Survival Neuroprotective->Neuronal_Survival

Caption: Melanocortins like ACTH (1-17) activate MCRs, leading to neuroprotective and anti-inflammatory outcomes.

Experimental Workflow: EAE Model for Efficacy Testing

The experimental autoimmune encephalomyelitis (EAE) model is a standard in vivo platform for evaluating the efficacy of potential treatments for multiple sclerosis. The workflow involves several key stages from disease induction to endpoint analysis.

EAE_Workflow Start Start: Healthy Mice Induction EAE Induction (Myelin Peptide Emulsion) Start->Induction Disease_Onset Onset of Clinical Signs Induction->Disease_Onset Treatment Treatment Initiation Disease_Onset->Treatment Group_A Group A: This compound Treatment->Group_A Group_B Group B: Comparator/Vehicle Treatment->Group_B Monitoring Daily Clinical Scoring & Weight Measurement Group_A->Monitoring Group_B->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histo Histopathology (CNS) Endpoint->Histo Tissue Collection Cyto Cytokine Analysis (e.g., IL-17) Endpoint->Cyto Sample Collection

Caption: A typical experimental workflow for assessing the in vivo efficacy of a therapeutic agent in the EAE model.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Adrenocorticotropic Hormone (ACTH) fragment (1-17) and its related peptides. We delve into their performance, supported by experimental data, to offer a clear perspective on their biological activities and potential therapeutic applications.

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While its primary role is to stimulate the adrenal cortex to produce cortisol, various fragments of ACTH, including ACTH (1-17), exhibit distinct biological activities, particularly through their interaction with melanocortin receptors (MCRs). This guide compares ACTH (1-17) with other relevant peptides such as ACTH (1-18), ACTH (1-24), full-length ACTH (1-39), and alpha-melanocyte-stimulating hormone (α-MSH), focusing on their binding affinities, functional potencies, and in vivo effects.

Quantitative Comparison of Peptide Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ACTH (1-17) and related peptides at various melanocortin receptors. This data provides a quantitative basis for comparing the efficacy of these peptides.

Table 1: Binding Affinities (Ki, nM) of ACTH Peptides at Human Melanocortin Receptors

PeptidehMC1RhMC3RhMC4RhMC5R
ACTH (1-17) 0.21 ± 0.03[1][2]---
α-MSH 0.13 ± 0.005[1]---
ACTH (1-24) ----
ACTH (1-39) ----

Table 2: Functional Potency (EC50, nM) of ACTH Peptides in cAMP Assays

PeptidehMC1RhMC2RhMC3RhMC4RhMC5R
ACTH (1-17) Potent Agonist[1][2]----
α-MSH -No Activity---
ACTH (1-24) -----
ACTH (1-39) -0.057[3][4]---

In Vivo Corticotropic Action

Studies comparing the in vivo effects of ACTH fragments on cortisol secretion provide valuable insights into their physiological relevance.

Table 3: In Vivo Cortisol Response to ACTH Peptides

PeptideSpeciesDosageDuration of ActionKey Findings
ACTH (1-17) analogue Human (9 healthy males)-At least 8 hoursInduced an identical rise in serum cortisol compared to an ACTH (1-18) analogue.[5][6]
ACTH (1-18) analogue Human (9 healthy males)-At least 8 hoursInduced an identical rise in serum cortisol compared to an ACTH (1-17) analogue.[5][6]

Note: "-" indicates specific dosage information was not detailed in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the comparison of these peptides.

Receptor Binding Assay (Competitive Binding)

This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test peptide.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the human melanocortin receptor of interest (e.g., hMC1R). Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: Transfected cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Reaction: The membrane preparations are incubated with a radiolabeled ligand (e.g., [125I]-[Nle4, D-Phe7]-α-MSH) and varying concentrations of the unlabeled competitor peptide (e.g., ACTH (1-17)).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a common method to assess the functional potency (EC50) of a peptide by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

  • Cell Culture: HEK293 cells expressing the melanocortin receptor of interest are seeded in 96-well plates and grown to a suitable confluency.

  • Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. The cells are pre-incubated for a short period.

  • Peptide Stimulation: Varying concentrations of the test peptide (e.g., ACTH (1-17)) are added to the wells.

  • Incubation: The plates are incubated at 37°C for a defined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8][9]

  • Data Analysis: The EC50 value, which is the concentration of the peptide that produces 50% of the maximal response, is determined by plotting the cAMP concentration against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Cortisol Response Assay

This protocol provides a general framework for evaluating the in vivo corticotropic activity of ACTH peptides in human subjects.

  • Subject Selection: A cohort of healthy human volunteers is recruited. Baseline characteristics and health status are assessed.

  • Baseline Sampling: A baseline blood sample is collected to determine the initial plasma cortisol concentration.

  • Peptide Administration: The test peptide (e.g., a synthetic analogue of ACTH (1-17)) is administered, typically via intramuscular or intravenous injection.

  • Post-administration Sampling: Blood samples are collected at multiple time points after peptide administration (e.g., 30, 60, 120, 240, and 480 minutes) to monitor the change in plasma cortisol levels over time.

  • Cortisol Measurement: Plasma cortisol concentrations in the collected samples are measured using a validated method, such as a radioimmunoassay (RIA) or an electrochemiluminescence immunoassay (ECLIA).

  • Data Analysis: The change in cortisol levels from baseline is calculated for each time point. The area under the curve (AUC) of the cortisol response can also be determined to quantify the overall steroidogenic effect. The duration of action is assessed by observing the time it takes for cortisol levels to return to baseline.

Signaling Pathways and Experimental Workflows

The interaction of ACTH peptides with melanocortin receptors initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a Gs protein, leading to the production of cAMP.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor (MCR) Gs Gs Protein MCR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation Response Cellular Response Gene->Response ACTH ACTH Peptide ACTH->MCR Binding & Activation

Caption: Melanocortin Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for comparing the in vitro activity of different ACTH peptides.

In Vitro Peptide Comparison Workflow cluster_assays Functional Assays cluster_data Data Analysis Peptides Synthesize/Acquire Peptides (ACTH(1-17), ACTH(1-24), etc.) BindingAssay Receptor Binding Assay Peptides->BindingAssay cAMPAssay cAMP Accumulation Assay Peptides->cAMPAssay Cells Culture HEK293 Cells Expressing MCRs Cells->BindingAssay Cells->cAMPAssay Ki Determine Ki values BindingAssay->Ki EC50 Determine EC50 values cAMPAssay->EC50 Comparison Compare Peptide Performance Ki->Comparison EC50->Comparison

Caption: In Vitro Peptide Comparison Workflow.

This logical diagram outlines the relationship between different ACTH fragments and their biological effects.

ACTH Peptide Relationships POMC Pro-opiomelanocortin (POMC) ACTH39 ACTH (1-39) POMC->ACTH39 Cleavage ACTH24 ACTH (1-24) ACTH39->ACTH24 Fragment MC2R MC2R Activation (Steroidogenesis) ACTH39->MC2R OtherMCRs Other MCRs (MC3R, MC4R, MC5R) ACTH39->OtherMCRs ACTH18 ACTH (1-18) ACTH24->ACTH18 Fragment ACTH24->MC2R ACTH17 ACTH (1-17) ACTH18->ACTH17 Fragment aMSH α-MSH (ACTH 1-13) ACTH17->aMSH Core Sequence MC1R MC1R Activation (Pigmentation) ACTH17->MC1R aMSH->MC1R aMSH->OtherMCRs

Caption: ACTH Peptide Family and Receptor Activation.

References

Safety Operating Guide

Proper Disposal of ACTH (1-17) TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of ACTH (1-17) TFA, a synthetic peptide salt. The following protocols are designed for researchers, scientists, and drug development professionals to manage this specific chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The trifluoroacetic acid (TFA) component is a strong acid and requires careful handling.

Hazard Classification & PPE
Chemical: ACTH (1-17) trifluoroacetate (B77799) salt
Hazards: While specific hazard data for this compound is limited, the trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage. The peptide itself may have biological activity.
Personal Protective Equipment (PPE):
- Gloves: Chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Safety glasses or goggles.
- Lab Coat: Standard laboratory coat.
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service.[2] Do not discharge this material into sewer systems or contaminate water, foodstuffs, or animal feed.[2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired solid this compound directly into a designated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "ACTH (1-17) trifluoroacetate salt".

    • The container must be made of a material compatible with acidic waste and have a secure lid.

  • Liquid Waste (Solutions):

    • Collect all aqueous solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.

    • The label should specify the contents, including the approximate concentration of the peptide and any other solvents used.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Trifluoroacetic acid waste should be segregated from incompatible substances such as alkaline agents and oxidizers.[1]

  • Contaminated Labware:

    • Disposable items that have come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) should be collected in a designated hazardous waste bag or container.

    • This container should also be clearly labeled as hazardous waste.

2. Storage of Waste:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area.

  • Ensure the storage location is away from incompatible materials.[1]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Items collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Hazardous Waste Bag/Container contaminated_labware->collect_labware store_waste Store Waste in Designated Cool, Dry, Ventilated Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

Key Considerations for Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is commonly used in the synthesis and purification of peptides, resulting in the TFA salt form.[3] While TFA salts of peptides generally have good solubility in aqueous solutions, the presence of TFA can be a concern for certain biological assays.[4] For disposal purposes, the acidic nature of TFA is the primary consideration. It is crucial to manage this waste as a corrosive hazardous material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.